(Rac)-Benpyrine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-13-6-12(8-22(13)7-11-4-2-1-3-5-11)21-16-14-15(18-9-17-14)19-10-20-16/h1-5,9-10,12H,6-8H2,(H2,17,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWOMAVUXTXEKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)NC3=NC=NC4=C3NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Benpyrine: A Technical Guide to a Novel Oral TNF-α Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor necrosis factor-alpha (TNF-α) is a pivotal cytokine in the inflammatory cascade and a validated therapeutic target for a range of autoimmune diseases. While biologic agents targeting TNF-α have demonstrated significant clinical success, the need for orally bioavailable small molecule inhibitors remains a key objective in drug development. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of (Rac)-Benpyrine, a novel, potent, and orally active small-molecule inhibitor of TNF-α. We will detail the experimental methodologies employed in its characterization, present key quantitative data, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Discovery of this compound
This compound emerged from a structure-based virtual ligand screening effort aimed at identifying novel small molecules capable of directly targeting and inhibiting TNF-α.[1][2] This approach led to the identification of the lead compound, Benpyrine, which demonstrated direct binding to TNF-α and the ability to block its signaling activities.[1][2] this compound, the racemic mixture of Benpyrine, has been shown to be a potent and orally active TNF-α inhibitor, offering a promising alternative to injectable biologics for the treatment of TNF-α-mediated inflammatory and autoimmune diseases.[3][4]
Mechanism of Action: Direct TNF-α Engagement and Pathway Inhibition
This compound exerts its anti-inflammatory effects through a direct interaction with TNF-α, thereby preventing its binding to its cognate receptor, TNFR1.[5] This blockade of the initial step in the TNF-α signaling cascade effectively abrogates downstream inflammatory responses.
Direct Binding to TNF-α
The direct binding of Benpyrine to TNF-α has been confirmed through multiple biophysical techniques, including Drug Affinity Responsive Target Stability (DARTS) and protein thermal shift assays.[5] These assays demonstrate a dose-dependent stabilization of the TNF-α protein in the presence of Benpyrine, indicating a direct and specific interaction.
Inhibition of Downstream Signaling
By preventing the TNF-α/TNFR1 interaction, this compound effectively inhibits the activation of the downstream nuclear factor-kappa B (NF-κB) signaling pathway.[3][5] This has been demonstrated by the inhibition of IκBα phosphorylation and the subsequent nuclear translocation of the p65 subunit of NF-κB in cellular assays.[5]
Signaling Pathway of TNF-α and Inhibition by this compound
Caption: TNF-α signaling cascade and the inhibitory action of this compound.
Quantitative Data Summary
The potency and binding affinity of Benpyrine have been quantitatively assessed through various in vitro assays.
| Parameter | Value | Assay | Reference |
| IC50 | 0.109 µM | TNF-α induced cytotoxicity in L929 cells | [5] |
| KD | 82.1 µM | Microscale Thermophoresis (MST) | [5] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
In Vitro Assays
4.1.1. TNF-α Induced Cytotoxicity Assay
-
Cell Line: L929 murine fibrosarcoma cells.
-
Methodology:
-
Seed L929 cells in a 96-well plate and incubate overnight.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Induce cytotoxicity by adding recombinant murine TNF-α in the presence of actinomycin D.
-
Incubate for 24 hours.
-
Assess cell viability using a standard MTT or CellTiter-Glo assay.
-
Calculate the IC50 value based on the dose-response curve.
-
4.1.2. NF-κB Activation Assay (Western Blot for IκBα Phosphorylation)
-
Cell Line: RAW264.7 murine macrophages.
-
Methodology:
-
Culture RAW264.7 cells to 80% confluency.
-
Pre-treat cells with this compound for 1 hour.
-
Stimulate with TNF-α for 15-30 minutes.
-
Lyse the cells and collect total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro characterization of this compound.
In Vivo Models
4.2.1. Collagen-Induced Arthritis (CIA) in Mice
-
Animal Strain: DBA/1 mice.
-
Methodology:
-
Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization via intradermal injection at the base of the tail.
-
After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Begin oral administration of this compound (e.g., daily by gavage) at the onset of clinical signs of arthritis.
-
Monitor and score the severity of arthritis in the paws based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema, 4=joint deformity/ankylosis).[5]
-
Measure paw thickness using a caliper.
-
At the end of the study, collect tissues for histological analysis and cytokine profiling.
-
4.2.2. Imiquimod-Induced Psoriasiform Inflammation in Mice
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Methodology:
-
Apply a daily topical dose of imiquimod cream (5%) to the shaved back skin of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Administer this compound orally on a daily basis, starting from the first day of imiquimod application.
-
Assess the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and thickness on a scale of 0-4 for each parameter.[1][3]
-
Measure ear thickness as an additional indicator of inflammation.
-
Collect skin tissue at the end of the experiment for histology and analysis of inflammatory markers.
-
Development and Structure-Activity Relationship (SAR)
The discovery of Benpyrine has spurred further investigations into its derivatives to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have focused on modifications of the core structure to enhance the binding affinity for TNF-α and improve oral bioavailability.[6] These efforts aim to identify next-generation TNF-α inhibitors with superior therapeutic profiles.
Conclusion and Future Directions
This compound represents a significant advancement in the quest for orally available small-molecule inhibitors of TNF-α. Its direct mechanism of action, coupled with demonstrated efficacy in preclinical models of autoimmune disease, underscores its potential as a novel therapeutic agent. Future research will likely focus on the clinical development of Benpyrine or its optimized derivatives, with the goal of providing a more convenient and accessible treatment option for patients with TNF-α-driven inflammatory disorders. The detailed experimental protocols and data presented in this guide are intended to facilitate further research and development in this promising area.
References
- 1. Myeloperoxidase Inhibition Ameliorates Plaque Psoriasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A multiparameter approach to monitor disease activity in collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Structure and chemical properties of (Rac)-Benpyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Benpyrine is a racemic small molecule that has emerged as a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α). As a key mediator of inflammation, TNF-α is a critical therapeutic target for a range of autoimmune and inflammatory diseases. This compound functions by directly binding to TNF-α, thereby blocking its interaction with its receptor, TNFR1. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, intended to support further research and development efforts.
Structure and Chemical Identity
This compound is the racemic form of Benpyrine. Its chemical structure is characterized by a purine moiety linked to a pyrrolidinone core.
-
IUPAC Name: (4S)-1-benzyl-4-(7H-purin-6-ylamino)pyrrolidin-2-one
-
CAS Number: 1333714-43-4
-
Molecular Formula: C₁₆H₁₆N₆O
-
Molecular Weight: 308.34 g/mol
Structure:
Caption: Chemical structure of Benpyrine.
Physicochemical Properties
A comprehensive experimental characterization of the physicochemical properties of this compound is not fully available in the public domain. The following table summarizes available data and predicted values from widely accepted computational models. Researchers are advised to experimentally verify these properties for their specific applications.
| Property | Value | Source |
| Melting Point | Not available | Experimental data not found |
| pKa | Predicted: ~4.5 (purine N), ~1.5 (pyrrolidinone N) | In silico prediction |
| logP | Predicted: ~1.8 | In silico prediction |
| Solubility | ||
| DMSO | 4.4 mg/mL (14.27 mM)[1] | Published data |
| DMF | 1 mg/mL | Published data |
| Aqueous Buffer (in vivo formulation) | 1 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline[1] | Published data |
Synthesis
A detailed, step-by-step synthesis protocol for this compound has not been published. However, based on the synthesis of analogous 2,6,9-trisubstituted purine derivatives, a plausible synthetic route can be proposed. The general strategy involves the sequential nucleophilic aromatic substitution on a di-substituted purine scaffold.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
This proposed pathway involves an initial alkylation of the N9 position of 2,6-dichloropurine, followed by a nucleophilic aromatic substitution at the C6 position with the appropriate aminopyrrolidinone derivative. The final step would involve a similar substitution at the C2 position. The synthesis of 2,6,9-trisubstituted purines often requires careful control of reaction conditions to achieve the desired regioselectivity.[1][2][3][4]
Mechanism of Action: TNF-α Inhibition
This compound exerts its anti-inflammatory effects by directly targeting TNF-α. It binds to TNF-α and allosterically inhibits its interaction with its primary receptor, TNFR1. This disruption of the TNF-α/TNFR1 signaling cascade is central to its therapeutic potential.
Signaling Pathway Inhibition:
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The binding of TNF-α to TNFR1 typically leads to the recruitment of adaptor proteins and the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases the transcription factor NF-κB (a heterodimer of p50 and p65 subunits) to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. This compound, by preventing the initial TNF-α/TNFR1 interaction, effectively blocks this entire downstream signaling cascade.
Experimental Protocols
In Vitro Assay: TNF-α/TNFR1 Interaction ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to quantify the inhibitory effect of this compound on the binding of TNF-α to its receptor, TNFR1.
Experimental Workflow:
Caption: Workflow for the TNF-α/TNFR1 interaction ELISA.
A detailed protocol would involve optimizing concentrations of TNFR1 coating, biotinylated TNF-α, and streptavidin-HRP, as well as incubation times and temperatures. The resulting data will allow for the calculation of an IC₅₀ value for this compound.
Cell-Based Assay: NF-κB Nuclear Translocation in RAW264.7 Macrophages
This immunofluorescence-based assay visualizes and quantifies the inhibition of TNF-α-induced NF-κB nuclear translocation by this compound in a relevant cell line.
Methodology Outline:
-
Cell Culture: Seed RAW264.7 murine macrophage cells on coverslips in a multi-well plate and culture overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS) or recombinant TNF-α to induce NF-κB activation.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes (e.g., with Triton X-100).
-
Immunostaining:
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
In Vivo Model: Collagen-Induced Arthritis in Mice
The collagen-induced arthritis (CIA) model is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for rheumatoid arthritis.
General Protocol:
-
Immunization: Emulsify type II collagen in Complete Freund's Adjuvant (CFA) and immunize susceptible mouse strains (e.g., DBA/1J) at the base of the tail.
-
Booster: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Treatment: Begin oral administration of this compound or a vehicle control at a predetermined time point, typically around the expected onset of arthritis.
-
Clinical Assessment: Monitor the mice regularly for signs of arthritis, including paw swelling (measured with calipers) and clinical scoring of joint inflammation.
-
Histological Analysis: At the end of the study, collect joints for histological examination to assess cartilage and bone erosion, and synovial inflammation.
Conclusion
This compound is a promising small molecule inhibitor of TNF-α with demonstrated in vitro and in vivo activity. Its mechanism of action, involving the direct blockade of the TNF-α/TNFR1 interaction, makes it an attractive candidate for the development of novel therapies for inflammatory and autoimmune diseases. This technical guide provides a foundational understanding of its chemical and biological properties to aid researchers in their future investigations. Further studies to fully elucidate its physicochemical properties and to develop a scalable synthetic route are warranted.
References
- 1. Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - ProQuest [proquest.com]
(Rac)-Benpyrine: A Technical Guide to its Inhibition of the NF-κB Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of (Rac)-Benpyrine in the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of anti-inflammatory compounds. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological processes.
Core Mechanism of Action
This compound is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1][2]. Its inhibitory effect on the NF-κB pathway stems from its ability to directly bind to TNF-α, thereby blocking the interaction between TNF-α and its receptor, TNFR1[3][4]. This blockade prevents the downstream signaling cascade that leads to the activation of NF-κB.
The activation of the NF-κB transcription factor is a critical step in the inflammatory process. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by TNF-α, a protein complex known as the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65 subunit, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes.
Benpyrine has been shown to dose-dependently decrease the phosphorylation of IκBα in RAW264.7 macrophage cells stimulated with TNF-α or lipopolysaccharide (LPS).[3] This inhibition of IκBα phosphorylation prevents its degradation and consequently abolishes the nuclear translocation of the NF-κB/p65 subunit.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the inhibitory activity of Benpyrine.
| Parameter | Value | Assay | Reference |
| Benpyrine IC₅₀ (TNF-α/TNFR1 Interaction) | 0.109 µM | Biochemical Assay | [3][4] |
| Benpyrine KD (Binding to TNF-α) | 82.1 μM | Biochemical Assay | [3][4] |
| Experiment | Cell Line | Benpyrine Concentration | Stimulus | Observed Effect | Reference |
| Inhibition of IκBα Phosphorylation | RAW264.7 | 5-20 μM | 10 ng/mL TNF-α or 1 μg/mL LPS | Dose-dependent decrease in p-IκBα levels | [3] |
| Inhibition of NF-κB/p65 Nuclear Translocation | RAW264.7 | 5-10 μM | TNF-α | Abolished nuclear translocation of NF-κB/p65 | [1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blot for IκBα Phosphorylation
Objective: To determine the effect of Benpyrine on the phosphorylation of IκBα in response to TNF-α or LPS stimulation.
Cell Line: RAW264.7 macrophages.
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in appropriate media and conditions.
-
Pre-incubate the cells with varying concentrations of Benpyrine (e.g., 5, 10, 20 μM) for 14 hours.[3]
-
Stimulate the cells with either 10 ng/mL TNF-α or 1 μg/mL LPS for a specified period.
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated IκBα (p-IκBα) and total IκBα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-IκBα signal to the total IκBα or the loading control signal to determine the relative change in phosphorylation.
-
Immunofluorescence for NF-κB/p65 Nuclear Translocation
Objective: To visualize and quantify the effect of Benpyrine on the nuclear translocation of the NF-κB p65 subunit.
Cell Line: RAW264.7 macrophages.
Protocol:
-
Cell Culture and Treatment:
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS.
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1-2 hours at room temperature in the dark.
-
-
Nuclear Staining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with a DNA-binding dye such as DAPI (4',6-diamidino-2-phenylindole).
-
Wash the cells with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
-
Microscopy and Image Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images of the p65 (fluorescent secondary antibody) and nuclear (DAPI) channels.
-
Analyze the images to determine the subcellular localization of p65. The degree of nuclear translocation can be quantified by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm.
-
Visualizations
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Figure 1: The NF-κB signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for Western blot analysis of IκBα phosphorylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Noncompetitive inhibitors of TNFR1 probe conformational activation states - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigations Into the Analysis and Modeling of the TNFα-Mediated NF-κB-Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: In Vitro and In Vivo Efficacy of (Rac)-Benpyrine in Modulating Cytokine Production
An in-depth technical guide on the core.
Audience: Researchers, scientists, and drug development professionals.
Abstract
(Rac)-Benpyrine is a novel, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3] This document provides a comprehensive technical overview of its effects on cytokine production and related inflammatory pathways, based on available preclinical data. This compound has been shown to directly bind to TNF-α, effectively blocking its downstream signaling cascades, most notably the NF-κB pathway.[1][4] In vitro studies demonstrate its ability to inhibit key inflammatory mediators in macrophage cell lines.[2] Furthermore, in vivo animal models of arthritis and endotoxemia have confirmed its potent anti-inflammatory properties, showing a significant reduction in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[2][5] This guide summarizes the quantitative data, details the experimental methodologies used to ascertain these effects, and visualizes the compound's mechanism of action and experimental workflows.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in orchestrating the inflammatory response.[6] While essential for host defense, its dysregulation is a key pathogenic driver in a multitude of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[1][7] Consequently, inhibiting TNF-α has become a cornerstone of therapy for these conditions.[8] this compound emerges as a promising small-molecule inhibitor that offers the convenience of oral administration.[1][5] This whitepaper consolidates the current understanding of this compound's mechanism and its impact on cytokine profiles both in vitro and in vivo.
Mechanism of Action: TNF-α Inhibition
The primary mechanism of this compound is the direct and specific binding to TNF-α.[1][4] This interaction prevents TNF-α from engaging with its receptors, TNFR1 and TNFR2, on the surface of target cells.[7] By blocking this initial step, this compound effectively abrogates the activation of downstream signaling pathways responsible for the production of a wide array of inflammatory mediators. The most critical of these is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of inflammatory gene expression.[2][4]
Signaling Pathway Diagram
Caption: this compound's inhibition of the TNF-α/NF-κB signaling pathway.
In Vitro Effects on Cytokine Signaling
Studies using murine macrophage-like RAW264.7 cells have provided quantitative insights into the intracellular effects of this compound. Macrophages are potent producers of TNF-α and other cytokines, making them an excellent model for in vitro analysis.[1]
Data Summary: In Vitro NF-κB Inhibition
| Cell Line | Treatment | Concentration | Duration | Outcome | Reference |
| RAW264.7 Macrophages | This compound | 5-10 µM | 24 hours | Inhibition of NF-κB expression in the nucleus | [2] |
Experimental Protocol: In Vitro Macrophage Assay
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Cells are seeded into 6-well plates at a density of 1x10⁶ cells/well and allowed to adhere overnight.
-
Stimulation & Treatment: The cell culture medium is replaced with fresh medium containing a stimulating agent such as Lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Concurrently, cells are treated with this compound at final concentrations of 5 µM and 10 µM, or with a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for 24 hours.
-
Nuclear Extraction: After incubation, nuclear and cytoplasmic fractions are separated using a commercial nuclear extraction kit according to the manufacturer's protocol.
-
Protein Quantification: The protein concentration of the nuclear extracts is determined using a BCA protein assay.
-
Western Blot Analysis: Equal amounts of nuclear protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for the p65 subunit of NF-κB. A nuclear loading control (e.g., Lamin B1) is used for normalization. The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the relative expression levels of nuclear NF-κB.
In Vivo Efficacy in Animal Models
The anti-inflammatory activity of this compound has been validated in vivo using a murine model of collagen-induced arthritis (CIA), a standard preclinical model for rheumatoid arthritis.[1]
Data Summary: In Vivo Cytokine Modulation in CIA Model
| Animal Model | Treatment | Dosage | Duration | Cytokine Change in Serum | Outcome | Reference |
| Kunming Mice (CIA) | This compound | 25-50 mg/kg | Daily (3 weeks) | ↓ IFN-γ, ↓ IL-1β, ↓ IL-6 | Slowed foot swelling progression | [2] |
| Kunming Mice (CIA) | This compound | 25-50 mg/kg | Daily (3 weeks) | ↑ IL-10 | Enhanced anti-inflammatory response | [2] |
| Endotoxemic Murine Model | Benpyrine | Not specified | Not specified | Attenuated TNF-α induced inflammation | Reduced liver and lung injury | [1][5] |
Experimental Workflow Diagram
Caption: General experimental workflow for the in vivo CIA mouse model study.
Experimental Protocol: In Vivo Collagen-Induced Arthritis (CIA) Model
-
Animals: Male Kunming mice, 6-8 weeks old, are used for the study.
-
Induction of Arthritis: On day 0, mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Grouping and Treatment: Mice are randomly assigned to three groups: Vehicle control, this compound (25 mg/kg), and this compound (50 mg/kg). Daily treatment via oral gavage begins on the day of the booster injection (day 21) and continues for 3 weeks.
-
Clinical Assessment: The severity of arthritis is monitored every other day by measuring paw thickness with a digital caliper. Body weight is also recorded.
-
Sample Collection: At the end of the 3-week treatment period, mice are euthanized, and blood is collected via cardiac puncture.
-
Cytokine Measurement: Serum is isolated from the blood by centrifugation. The concentrations of IFN-γ, IL-1β, IL-6, and IL-10 are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Summary and Future Directions
Logical Relationship Diagram
Caption: Logical flow from this compound administration to therapeutic effect.
Future research should aim to further elucidate the pharmacokinetic and pharmacodynamic profile of this compound, explore its efficacy in other TNF-α-mediated disease models, and conduct comprehensive safety and toxicology studies to support its potential transition into clinical development.
References
- 1. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TNF biology, pathogenic mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mode of action of cytokine inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential Therapeutic Applications of (Rac)-Benpyrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Benpyrine, the racemic form of Benpyrine, is an orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[1][2] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. All quantitative data are summarized for clarity, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic cytokine that plays a central role in regulating inflammation, immunity, and apoptosis.[3] Dysregulation of TNF-α production is a hallmark of various debilitating conditions, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. While biologic agents targeting TNF-α have revolutionized the treatment of these diseases, their use is associated with limitations such as immunogenicity and the need for parenteral administration. Small molecule inhibitors offer a promising alternative, and this compound has emerged as a significant lead compound in this area.[4][5][6][7]
Mechanism of Action
This compound exerts its anti-inflammatory effects by directly binding to TNF-α. This interaction physically blocks the binding of TNF-α to its primary receptor, TNF Receptor 1 (TNFR1).[8] The inhibition of the TNF-α/TNFR1 interaction disrupts the downstream signaling cascade, leading to the suppression of pro-inflammatory pathways.
Inhibition of Downstream Signaling Pathways
The binding of TNF-α to TNFR1 initiates a signaling cascade that results in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These pathways are crucial for the production of various inflammatory mediators. This compound has been shown to inhibit the phosphorylation of IκBα, a critical step in the activation of NF-κB.[8] By preventing the nuclear translocation of NF-κB, this compound effectively downregulates the expression of NF-κB target genes, which include numerous pro-inflammatory cytokines and chemokines.[8]
Quantitative Data
The following tables summarize the available quantitative data for Benpyrine, the active component of this compound.
Table 1: In Vitro Activity
| Parameter | Value | Description | Reference |
| KD | 82.1 μM | Dissociation constant for the binding of Benpyrine to TNF-α. | [8][9] |
| IC50 | 0.109 µM | Half-maximal inhibitory concentration for blocking the interaction between TNF-α and TNFR1. | [8][9] |
Table 2: In Vivo Efficacy in Preclinical Models
| Preclinical Model | Treatment | Key Findings | Reference |
| LPS-induced Endotoxemia (Mice) | 25 mg/kg (pretreatment) | Significantly increased survival rate compared to the non-treated control group.[10] | [10] |
| Collagen-Induced Arthritis (Mice) | 25-50 mg/kg (oral gavage, daily for 2 weeks) | Significantly relieved symptoms of arthritis. Dose-dependently decreased levels of pro-inflammatory cytokines (IFN-γ, IL-1β, IL-6) and increased the anti-inflammatory cytokine IL-10.[8] | [8] |
| Imiquimod-induced Psoriasiform Inflammation (Mice) | Not specified | Significantly relieved symptoms. | [4][5][6][7] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are described in the primary literature, particularly in "Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor" by Sun et al. (2020) in the Journal of Medicinal Chemistry and its supplementary information.[4][7][11] The following provides an overview of the key methodologies.
Synthesis of this compound
The chemical synthesis of Benpyrine has been reported, and a detailed synthetic route is available.[4] The synthesis of this compound would follow a similar pathway without the chiral separation step.
In Vitro Assays
-
TNF-α/TNFR1 Interaction Assay (ELISA): Microtiter plates are coated with recombinant human TNFR1. After blocking, various concentrations of Benpyrine are pre-incubated with a constant concentration of biotinylated human TNF-α. The mixture is then added to the wells. The amount of bound TNF-α is quantified using a streptavidin-horseradish peroxidase conjugate and a colorimetric substrate.[12]
-
Cell Viability Assay (L929 Cells): L929 murine fibrosarcoma cells, which are sensitive to TNF-α-induced apoptosis, are used. Cells are seeded in 96-well plates and treated with a combination of actinomycin D and TNF-α in the presence or absence of varying concentrations of this compound. Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[5][12]
-
NF-κB Activation Assay: RAW264.7 macrophage cells are pre-treated with this compound for 1 hour before stimulation with TNF-α or LPS. The phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB are analyzed by Western blotting of cytoplasmic and nuclear extracts, respectively.[8]
In Vivo Models
-
LPS-induced Endotoxemia in Mice: Mice are intraperitoneally injected with a lethal dose of lipopolysaccharide (LPS). This compound or vehicle is administered, typically via oral gavage, prior to the LPS challenge. Survival is monitored over a set period (e.g., 72 hours). Serum levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured by ELISA at specific time points after LPS injection.[10]
-
Collagen-Induced Arthritis (CIA) in Mice: Arthritis is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in Freund's adjuvant. A booster immunization is given 21 days later. This compound treatment (oral gavage) is initiated at the onset of arthritic symptoms. The severity of arthritis is monitored using a clinical scoring system based on paw swelling and erythema. At the end of the study, joint tissues can be collected for histological analysis, and serum cytokine levels can be measured.
-
Imiquimod-induced Psoriasiform Dermatitis in Mice: A daily topical dose of imiquimod cream (5%) is applied to the shaved back skin of mice for several consecutive days to induce psoriasis-like skin inflammation.[13][14][15][16] this compound is administered orally during the imiquimod treatment period. Skin inflammation is assessed daily using a scoring system for erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).[16] Skin biopsies can be taken for histological analysis and measurement of inflammatory markers.[17]
Experimental and Logical Workflow Visualization
The discovery and preclinical validation of this compound followed a logical progression from computational screening to in vivo efficacy studies.
Conclusion and Future Directions
This compound is a promising, orally active small molecule inhibitor of TNF-α with demonstrated efficacy in multiple preclinical models of inflammatory diseases. Its direct binding to TNF-α and subsequent inhibition of pro-inflammatory signaling pathways provide a strong rationale for its therapeutic potential. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile. The development of this compound and similar small molecule TNF-α inhibitors represents a significant advancement in the pursuit of more accessible and convenient therapies for patients with TNF-α-mediated diseases.
References
- 1. Benpyrine - Wikipedia [en.wikipedia.org]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. rupress.org [rupress.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lin2.curehunter.com [lin2.curehunter.com]
- 12. Emodin mitigates rheumatoid arthritis through direct binding to TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. frontierspartnerships.org [frontierspartnerships.org]
- 16. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 17. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Frontier: Synthesis and Characterization of Novel Benpyrine Derivatives
A Technical Guide for Researchers and Drug Development Professionals
The landscape of inflammatory and autoimmune disease treatment is perpetually evolving, with a continuous demand for more specific, potent, and orally bioavailable therapeutic agents. In this context, Benpyrine has emerged as a promising small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine implicated in a myriad of inflammatory pathologies. This technical guide delves into the synthesis, characterization, and mechanistic action of novel Benpyrine derivatives, offering a comprehensive resource for scientists dedicated to advancing next-generation immunomodulatory drugs.
Benpyrine distinguishes itself by its ability to directly bind to TNF-α, thereby obstructing its interaction with its receptor, TNFR1.[1] This targeted intervention effectively curtails the downstream inflammatory cascade, highlighting the therapeutic potential of this chemical scaffold. This document provides an in-depth overview of the synthetic methodologies to generate novel Benpyrine analogues, the analytical techniques for their characterization, and a detailed exploration of their mechanism of action.
I. Synthetic Strategies for Novel Benpyrine Derivatives
The synthesis of Benpyrine and its derivatives is anchored in established principles of medicinal chemistry, aiming to explore the structure-activity relationship (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of the lead compound. The core structure of Benpyrine, a chroman-indole conjugate, offers multiple sites for chemical modification.
While specific synthetic schemes for a wide array of novel derivatives are proprietary and often found within patent literature, a generalized synthetic approach can be extrapolated from the synthesis of Benpyrine itself. The synthesis typically involves a multi-step process culminating in the coupling of a substituted chroman moiety with a functionalized indole precursor.
General Synthetic Workflow:
The following diagram illustrates a conceptual workflow for the synthesis of novel Benpyrine derivatives, starting from commercially available precursors.
Caption: Generalized synthetic workflow for novel Benpyrine derivatives.
Experimental Protocols:
A detailed, generalized protocol for the synthesis of a hypothetical Benpyrine derivative is provided below. Researchers should note that specific reaction conditions, catalysts, and purification methods will need to be optimized for each unique derivative.
Protocol 1: Synthesis of a Functionalized Chroman Intermediate
-
Reaction Setup: To a solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) under an inert atmosphere (e.g., nitrogen).
-
Addition of Reagent: Slowly add an α,β-unsaturated aldehyde (1.1 eq) to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the functionalized chroman.
Protocol 2: Synthesis of a Functionalized Indole Intermediate
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve a substituted phenylhydrazine (1.0 eq) and a ketoacid or ester (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid).
-
Reaction Progression: Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC.
-
Workup and Purification: After cooling to room temperature, the product may precipitate. If so, collect the solid by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization to obtain the functionalized indole.
Protocol 3: Coupling and Final Product Formation
-
Reaction Setup: Combine the functionalized chroman (1.0 eq), the functionalized indole (1.1 eq), a suitable catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a degassed solvent mixture (e.g., toluene/water).
-
Reaction Progression: Heat the reaction mixture to 80-100 °C for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield the novel Benpyrine derivative.
II. Physicochemical and Spectroscopic Characterization
Thorough characterization of newly synthesized Benpyrine derivatives is crucial to confirm their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is employed.
Table 1: Key Characterization Data for a Hypothetical Benpyrine Derivative
| Parameter | Method | Typical Result |
| Identity | ¹H NMR, ¹³C NMR | Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure. |
| Mass Spectrometry (MS) | Molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight. | |
| Purity | High-Performance Liquid Chromatography (HPLC) | Purity >95% as determined by peak area at a specific wavelength (e.g., 254 nm). |
| Solubility | DMSO | Soluble at concentrations suitable for in vitro assays (e.g., >10 mM). |
Protocol 4: High-Performance Liquid Chromatography (HPLC) Analysis
-
Sample Preparation: Prepare a stock solution of the Benpyrine derivative in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the compound.
III. Mechanism of Action and In Vitro Efficacy
Benpyrine and its derivatives exert their anti-inflammatory effects by directly targeting TNF-α and inhibiting its downstream signaling pathways.[2][3] This mechanism involves the blockade of TNF-α-induced activation of NF-κB and caspase pathways.
TNF-α Signaling and the Point of Intervention by Benpyrine Derivatives:
The following diagram illustrates the TNF-α signaling cascade and the inhibitory action of Benpyrine derivatives.
Caption: Benpyrine derivatives inhibit TNF-α signaling.
In Vitro Biological Evaluation:
The efficacy of novel Benpyrine derivatives is assessed through a series of in vitro assays designed to measure their TNF-α inhibitory activity and impact on downstream signaling.
Table 2: In Vitro Assays for a Hypothetical Benpyrine Derivative
| Assay | Cell Line | Endpoint | Typical IC₅₀ (Benpyrine) |
| TNF-α Binding | - | Dissociation Constant (Kᵈ) | 82.1 µM[1] |
| TNF-α/TNFR1 Interaction | - | IC₅₀ | 0.109 µM[1] |
| NF-κB Activation | RAW264.7 macrophages | IκBα Phosphorylation | Dose-dependent decrease[1] |
| Cytotoxicity Assay | L929 fibroblasts | Cell Viability | Protection from TNF-α induced cell death |
Protocol 5: NF-κB Activation Assay (Western Blot for p-IκBα)
-
Cell Culture and Treatment: Seed RAW264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the Benpyrine derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα and a loading control (e.g., β-actin) overnight at 4 °C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to the loading control.
IV. Conclusion and Future Directions
The development of novel Benpyrine derivatives represents a significant step forward in the quest for effective and safe oral therapies for TNF-α-mediated diseases. The synthetic strategies and characterization protocols outlined in this guide provide a solid framework for researchers to design and evaluate new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Future research should focus on extensive SAR studies to identify key structural motifs responsible for enhanced activity, as well as in vivo studies in relevant animal models to assess the therapeutic potential of the most promising candidates. The ultimate goal is to translate these scientific advancements into clinically effective treatments for patients suffering from debilitating inflammatory and autoimmune conditions.
References
Methodological & Application
Application Notes and Protocols for (Rac)-Benpyrine in RAW 264.7 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Benpyrine is a potent, orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It has demonstrated potential in research related to TNF-α mediated inflammatory and autoimmune diseases. This document provides a detailed protocol for the utilization of this compound in RAW 264.7 murine macrophage cell culture, a widely used in vitro model for studying inflammation. This compound directly binds to TNF-α, effectively blocking its signaling pathways. A key downstream effect of TNF-α signaling is the activation of the NF-κB transcription factor, a master regulator of inflammatory responses. In RAW 264.7 cells, this compound has been shown to inhibit the nuclear translocation of NF-κB, thereby attenuating the inflammatory cascade.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity.
| Parameter | Value | Cell Line | Notes |
| TNF-α Inhibition (IC50) | 0.109 µM | - | This value represents the concentration of this compound required to inhibit 50% of TNF-α activity. |
| Binding Affinity (Kd) | 82.1 µM | - | This value indicates the equilibrium dissociation constant for the binding of this compound to TNF-α. |
| NF-κB Inhibition | 5-10 µM | RAW 264.7 | Treatment with this compound at this concentration range has been shown to inhibit the expression of the NF-κB protein in the nucleus of RAW 264.7 macrophages.[1] |
Experimental Protocols
RAW 264.7 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and maintaining RAW 264.7 cells.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scraper
-
Sterile cell culture flasks (T-75)
-
Sterile centrifuge tubes (15 mL and 50 mL)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Complete Growth Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% (v/v) heat-inactivated FBS and 1% (v/v) Penicillin-Streptomycin solution.
-
Cell Thawing: Thaw a cryovial of RAW 264.7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and gently resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Medium Renewal: Change the culture medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of fresh complete growth medium and detach the cells using a cell scraper. Resuspend the cells in an appropriate volume of fresh medium and re-seed into new flasks at a subcultivation ratio of 1:3 to 1:6.
Lipopolysaccharide (LPS) Stimulation of RAW 264.7 Cells
This protocol describes the stimulation of RAW 264.7 cells with LPS to induce an inflammatory response.
Materials:
-
RAW 264.7 cells cultured in 24-well or 96-well plates
-
Lipopolysaccharide (LPS) from E. coli
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well or 96-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
LPS Preparation: Prepare a stock solution of LPS in sterile PBS or culture medium. A typical working concentration for stimulating RAW 264.7 cells is 100 ng/mL to 1 µg/mL.
-
Cell Treatment: The following day, remove the old medium and replace it with fresh medium containing the desired concentration of LPS.
-
Incubation: Incubate the cells for the desired time period (e.g., 4-24 hours) to induce the expression of inflammatory mediators like TNF-α.
This compound Treatment
This protocol details the application of this compound to LPS-stimulated RAW 264.7 cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
LPS-stimulated RAW 264.7 cells
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution can be prepared.
-
Working Solution Preparation: Dilute the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Ensure the final DMSO concentration in the cell culture does not exceed 0.1% to avoid cytotoxicity.
-
Treatment Protocol:
-
Pre-treatment: To assess the preventive effect of this compound, pre-incubate the cells with various concentrations of the compound for 1-2 hours before adding LPS.
-
Co-treatment: To assess the therapeutic effect, add this compound and LPS to the cells simultaneously.
-
-
Incubation: Incubate the cells for the desired duration of the experiment.
TNF-α Measurement by ELISA
This protocol describes the quantification of TNF-α in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Mouse TNF-α ELISA kit
-
Supernatants from treated and control RAW 264.7 cells
-
Microplate reader
Procedure:
-
Sample Collection: After the treatment period, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any detached cells.
-
ELISA Protocol: Follow the manufacturer's instructions provided with the mouse TNF-α ELISA kit. This typically involves adding the standards and samples to a pre-coated microplate, followed by the addition of detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of TNF-α in the samples by comparing their absorbance to the standard curve.
NF-κB p65 Nuclear Translocation Assay by Immunofluorescence
This protocol details the visualization of NF-κB p65 subunit translocation from the cytoplasm to the nucleus.
Materials:
-
RAW 264.7 cells cultured on glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat the cells with LPS and/or this compound as described previously.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block non-specific binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Imaging: Wash with PBS and mount the coverslips on microscope slides. Visualize the cells using a fluorescence microscope. In untreated or this compound-treated cells, the p65 signal will be predominantly cytoplasmic. Upon LPS stimulation, the p65 signal will translocate to the nucleus.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of TNF-α and NF-κB in macrophages and the general experimental workflow for testing this compound.
Caption: TNF-α signaling cascade leading to NF-κB activation.
Caption: Workflow for evaluating this compound's effects.
References
Application Notes and Protocols for (Rac)-Benpyrine in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Benpyrine is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the pathogenesis of rheumatoid arthritis and other autoimmune diseases. By directly binding to TNF-α, Benpyrine blocks its interaction with its receptors, thereby inhibiting downstream inflammatory signaling pathways.[1] These application notes provide detailed protocols for the administration of this compound in mouse models of arthritis, methods for assessing its efficacy, and procedures for analyzing its mechanism of action.
Quantitative Data Summary
The following tables summarize the in vivo dosage and efficacy of this compound in a mouse model of arthritis.
Table 1: Dosage and Administration of this compound
| Parameter | Details | Reference |
| Compound | This compound | N/A |
| Animal Model | Kunming mice with induced arthritis | N/A |
| Dosage | 25-50 mg/kg | N/A |
| Administration Route | Oral gavage | N/A |
| Frequency | Daily | N/A |
| Duration | 3 weeks | N/A |
Table 2: Efficacy of this compound on Inflammatory Cytokines and Clinical Score
| Outcome Measure | Effect of this compound Treatment | Reference |
| Pro-inflammatory Cytokines (IFN-γ, IL-1β, IL-6) | Significantly reduced in blood serum | N/A |
| Anti-inflammatory Cytokine (IL-10) | Significantly increased in blood serum | N/A |
| Foot Swelling | Significantly slowed down | N/A |
| Arthritic Score | Significantly decreased | [1] |
| Spleen Index | Significantly decreased | [1] |
Experimental Protocols
Induction of Arthritis in Mice
Two common models for inducing arthritis in mice are Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA).
a) Collagen-Induced Arthritis (CIA) Protocol
This model is widely used as it shares immunological and pathological features with human rheumatoid arthritis.
-
Materials:
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05M acetic acid
-
Syringes and needles
-
-
Procedure:
-
Prepare the collagen solution by dissolving type II collagen at 2 mg/mL in 0.05M acetic acid by stirring overnight at 4°C.
-
Prepare the emulsion for the primary immunization by emulsifying the collagen solution with an equal volume of CFA.
-
Immunize susceptible mouse strains (e.g., DBA/1) with 0.1 mL of the emulsion via subcutaneous injection at the base of the tail.
-
On day 21, administer a booster injection of 0.1 mL of an emulsion prepared with type II collagen and IFA.
-
Arthritis typically develops 28-35 days after the primary immunization.
-
b) Adjuvant-Induced Arthritis (AIA) Protocol
This model is induced by a single injection of CFA and is useful for studying the inflammatory aspects of the disease.
-
Materials:
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Syringes and needles
-
-
Procedure:
-
Suspend the CFA thoroughly by vortexing.
-
Inject 0.1 mL of CFA subcutaneously at the base of the tail or into the footpad of susceptible mouse strains.
-
Arthritis will typically appear in the paws between 12-14 days after the injection.
-
Administration of this compound by Oral Gavage
-
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, PBS, or a solution specified for the compound)
-
Oral gavage needles (20-22 gauge for adult mice)
-
Syringes
-
-
Procedure:
-
Prepare the dosing solution of this compound in the chosen vehicle at the desired concentration.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion length into the stomach.
-
Insert the gavage needle into the mouth, passing it gently along the roof of the mouth and down the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound solution. The maximum recommended volume is 10 mL/kg.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Assessment of Arthritis Severity
-
Clinical Scoring:
-
Visually inspect the paws of the mice regularly (e.g., 3 times a week) after the onset of arthritis.
-
Score each paw based on a scale of 0-4, where:
-
0 = Normal, no evidence of erythema or swelling.
-
1 = Mild swelling and/or erythema confined to the tarsals or ankle joint.
-
2 = Moderate swelling and erythema extending from the ankle to the tarsals.
-
3 = Severe swelling and erythema extending from the ankle to the metatarsal joints.
-
4 = Very severe swelling and erythema encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The total arthritis score for each mouse is the sum of the scores for all four paws (maximum score of 16).
-
Measurement of Cytokine Levels by ELISA
-
Materials:
-
Mouse cytokine ELISA kits (for TNF-α, IL-1β, IL-6, IL-10, IFN-γ)
-
Blood collection tubes
-
Microplate reader
-
-
Procedure:
-
Collect blood samples from the mice at the end of the treatment period.
-
Separate the serum by centrifugation.
-
Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the kit.
-
Briefly, this involves coating a 96-well plate with a capture antibody, adding the serum samples and standards, followed by a detection antibody, an enzyme conjugate, and a substrate.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Analysis of NF-κB Activation by Western Blot
This protocol assesses the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus, a key step in its activation.
-
Materials:
-
Synovial tissue from mouse joints
-
Cell lysis buffers for cytoplasmic and nuclear fractionation
-
Protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Primary antibodies (anti-p65, anti-histone H3 as a nuclear marker, anti-GAPDH as a cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Homogenize the synovial tissue and perform cellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction using a protein assay.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody against p65. Also, probe separate blots or strip and re-probe the same blot for the nuclear and cytoplasmic markers to confirm the purity of the fractions.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A higher level of p65 in the nuclear fraction of treated samples compared to the control indicates inhibition of NF-κB activation.
-
Visualizations
Experimental workflow for evaluating this compound in a mouse model of arthritis.
Simplified TNF-α signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: Measuring Inflammatory Cytokines Post-(Rac)-Benpyrine Treatment using ELISA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the in vitro effects of (Rac)-Benpyrine on the production of key inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
This compound is a potent, orally active inhibitor of TNF-α.[1] It has demonstrated potential in research for TNF-α mediated inflammatory and autoimmune diseases.[1][2] In vitro studies have shown that this compound inhibits the nuclear expression of NF-κB, a downstream protein in the TNF-α signaling pathway.[1] Furthermore, in vivo studies have indicated that treatment with this compound can significantly reduce the levels of inflammatory cytokines such as IFN-γ, IL-1β, and IL-6 in the blood serum of mice.[1]
This document outlines the necessary steps for cell culture and treatment with this compound, preparation of cell culture supernatants for analysis, and a detailed ELISA protocol for the accurate measurement of TNF-α, IL-6, and IL-1β.
Data Presentation
The following tables represent hypothetical data summarizing the expected quantitative results from an experiment investigating the effect of this compound on cytokine production in a stimulated macrophage cell line (e.g., RAW 264.7).
Table 1: Effect of this compound on TNF-α Concentration
| Treatment Group | This compound (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0 | 1500 ± 120 | 0% |
| This compound | 1 | 900 ± 85 | 40% |
| This compound | 5 | 450 ± 50 | 70% |
| This compound | 10 | 150 ± 30 | 90% |
Table 2: Effect of this compound on IL-6 Concentration
| Treatment Group | This compound (µM) | IL-6 (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0 | 1200 ± 110 | 0% |
| This compound | 1 | 840 ± 75 | 30% |
| This compound | 5 | 480 ± 60 | 60% |
| This compound | 10 | 240 ± 40 | 80% |
Table 3: Effect of this compound on IL-1β Concentration
| Treatment Group | This compound (µM) | IL-1β (pg/mL) ± SD | % Inhibition |
| Vehicle Control | 0 | 800 ± 70 | 0% |
| This compound | 1 | 520 ± 65 | 35% |
| This compound | 5 | 280 ± 45 | 65% |
| This compound | 10 | 120 ± 25 | 85% |
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
This protocol is designed for a macrophage cell line, such as RAW 264.7, which is known to produce inflammatory cytokines upon stimulation.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin)
-
Lipopolysaccharide (LPS)
-
This compound
-
Sterile 96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 0.1 million cells per well.[3]
-
Cell Adherence: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to adhere.
-
Treatment Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and further dilute to desired concentrations in complete cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and replace it with fresh medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for 1-2 hours.
-
Stimulation: Add LPS to the wells (final concentration of 1 µg/mL) to induce an inflammatory response.
-
Final Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.[3]
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 300 x g for 10 minutes at 4°C.
-
Sample Storage: Carefully collect the supernatant from each well without disturbing the cell pellet. Aliquot the supernatants and store them at -80°C until use in the ELISA assay.
Part 2: ELISA Protocol for Inflammatory Cytokines (TNF-α, IL-6, IL-1β)
This is a general sandwich ELISA protocol. Specific details may vary depending on the commercial ELISA kit used.
Materials:
-
Commercially available ELISA kit for human or mouse TNF-α, IL-6, or IL-1β (containing capture antibody, detection antibody, standard, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Coating Buffer (e.g., bicarbonate/phosphate buffer)[3]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[4]
-
Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS)[3]
-
Stop Solution (e.g., 2N H2SO4)[3]
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[3]
-
Washing: Aspirate the coating solution and wash the wells three to five times with wash buffer.[3]
-
Blocking: Add blocking buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[3]
-
Standard and Sample Addition: Wash the wells again. Add the serially diluted standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[3]
-
Detection Antibody Addition: Wash the wells. Add the biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[5]
-
Streptavidin-HRP Addition: Wash the wells. Add streptavidin-HRP conjugate to each well. Incubate for 30-60 minutes at room temperature.[5]
-
Substrate Addition: Wash the wells. Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature, or until a color change is observed.[3][5]
-
Stopping the Reaction: Add the stop solution to each well to stop the color development. The color will change from blue to yellow.[3]
-
Absorbance Measurement: Read the absorbance of each well at 450 nm using a microplate reader.[3]
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokines in the samples.
Visualizations
Caption: Experimental Workflow Diagram.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 4. IL-1β and IL-18 ELISA [bio-protocol.org]
- 5. raybiotech.com [raybiotech.com]
Application Notes and Protocols: Flow Cytometry Analysis of Macrophage Polarization Induced by (Rac)-Benpyrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrophages, key players in the innate immune system, exhibit remarkable plasticity, adopting distinct functional phenotypes in response to microenvironmental cues. This process, known as polarization, results in two main subtypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. The balance between M1 and M2 polarization is critical in the progression and resolution of various inflammatory diseases, making macrophage polarization a key target for therapeutic intervention.
(Rac)-Benpyrine is a potent, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α)[1]. By targeting TNF-α, this compound effectively inhibits the downstream activation of the NF-κB signaling pathway, a central regulator of inflammation[2]. Given that TNF-α and NF-κB are pivotal in driving M1 macrophage polarization, this compound is hypothesized to modulate the macrophage phenotype, promoting a shift from a pro-inflammatory M1 state towards an anti-inflammatory M2 state.[1][3] This application note provides detailed protocols for analyzing the effects of this compound on macrophage polarization using flow cytometry.
Principle of the Assay
This protocol describes the in vitro differentiation of monocytes into macrophages, followed by polarization into M1 and M2 phenotypes. The modulatory effect of this compound on this polarization process is then quantified by analyzing the expression of specific cell surface markers using multi-color flow cytometry.
Data Presentation
The following tables summarize the expected quantitative changes in macrophage polarization markers following treatment with a TNF-α/NF-κB inhibitor like this compound, based on published literature.
Table 1: Expected Effect of this compound on M1 Macrophage Marker Expression.
| Marker | Function | Expected Change with this compound | Reference |
| CD80 | Co-stimulatory molecule | Decrease | [2] |
| CD86 | Co-stimulatory molecule | Decrease | [2] |
| CD40 | Co-stimulatory molecule | Decrease | [2] |
| iNOS | Pro-inflammatory enzyme | Decrease | [1] |
| TNF-α | Pro-inflammatory cytokine | Decrease | [4] |
| IL-1β | Pro-inflammatory cytokine | Decrease | [1] |
| MCP-1 | Chemokine | Decrease | [1] |
Table 2: Expected Effect of this compound on M2 Macrophage Marker Expression.
| Marker | Function | Expected Change with this compound | Reference |
| CD163 | Scavenger receptor | Increase | [2] |
| CD206 (MMR) | Mannose receptor | Increase | [1] |
| MerTK | Tyrosine kinase | Increase | [2] |
| Arginase-1 (Arg-1) | Enzyme associated with tissue repair | Increase | [1] |
| IL-10 | Anti-inflammatory cytokine | Increase | [2] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Materials and Reagents
-
Human peripheral blood mononuclear cells (PBMCs) or RAW 264.7 macrophage cell line
-
RPMI-1640 or DMEM cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human M-CSF
-
Recombinant Human IFN-γ
-
Recombinant Human IL-4
-
Recombinant Human IL-13
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% Sodium Azide)
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
Viability dye (e.g., Propidium Iodide or a fixable viability stain)
Table 3: Recommended Antibody Panel for Flow Cytometry.
| Marker | Fluorochrome | Supplier (Example) | Phenotype |
| CD14 | PerCP-Cy5.5 | BioLegend | Monocyte/Macrophage |
| CD86 | FITC | BioLegend | M1 |
| CD206 | PE | BioLegend | M2 |
| CD163 | APC | BioLegend | M2 |
| Viability Dye | e.g., Ghost Dye™ Violet 510 | Tonbo Biosciences | Live/Dead Discrimination |
Protocol 1: Isolation and Differentiation of Human Monocyte-Derived Macrophages (MDMs)
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs by plastic adherence or using a monocyte isolation kit (negative selection is recommended).
-
Culture monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF for 5-7 days to differentiate into M0 macrophages. Replace the medium every 2-3 days.
Protocol 2: Macrophage Polarization and Treatment with this compound
-
After differentiation, aspirate the medium and replace it with fresh medium containing the polarizing cytokines and this compound.
-
M1 Polarization: Add 100 ng/mL LPS and 20 ng/mL IFN-γ.
-
M2 Polarization: Add 20 ng/mL IL-4 and 20 ng/mL IL-13.
-
This compound Treatment: Add this compound at a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) to the M1 polarization cultures. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 24-48 hours.
Protocol 3: Flow Cytometry Staining and Analysis
-
Harvest the macrophages by gentle scraping or using a cell detachment solution.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer and count the cells.
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Stain with a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells with FACS buffer.
-
Block Fc receptors by incubating with Fc Block for 10 minutes at 4°C.
-
Add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD14, anti-CD86, anti-CD206, anti-CD163) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on the macrophage population (e.g., CD14+), and finally quantify the percentage of M1 (CD86+) and M2 (CD206+, CD163+) cells and their mean fluorescence intensity (MFI).
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the immunomodulatory effects of this compound on macrophage polarization. By inhibiting the TNF-α/NF-κB signaling axis, this compound is expected to drive a phenotypic switch from pro-inflammatory M1 to anti-inflammatory M2 macrophages. This can be effectively quantified using multi-color flow cytometry, providing valuable insights for researchers in immunology and drug development.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Polarization of Rheumatoid Macrophages by TNF Targeting Through an IL-10/STAT3 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Treatment with TNF-α inhibitor rectifies M1 macrophage polarization from blood CD14+ monocytes in patients with psoriasis independent of STAT1 and IRF-1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (Rac)-Benpyrine in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (Rac)-Benpyrine, a novel, orally active small-molecule Tumor Necrosis Factor-α (TNF-α) inhibitor, in a pre-clinical collagen-induced arthritis (CIA) mouse model. This document includes detailed experimental protocols, a summary of expected quantitative outcomes, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive cartilage and bone destruction. TNF-α is a key pro-inflammatory cytokine implicated in the pathogenesis of RA. This compound has been identified as a direct inhibitor of TNF-α, blocking its interaction with its receptor, TNFR1.[1][2] In vivo studies have demonstrated that oral administration of this compound significantly alleviates the clinical symptoms of arthritis in a CIA mouse model, a well-established animal model that mimics many aspects of human RA.[3][4] These notes are intended to guide researchers in the design and execution of studies to evaluate the therapeutic potential of this compound and similar compounds.
Data Presentation
The following tables summarize the expected quantitative data from studies evaluating this compound in a CIA model. The specific values presented here are illustrative and should be replaced with experimental data obtained from the supplementary information of the primary literature, such as Sun et al., J Med Chem 2020.[3]
Table 1: Effect of this compound on Clinical Arthritis Score and Paw Edema in CIA Mice
| Treatment Group | Dosage (mg/kg/day, p.o.) | Mean Arthritis Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Naive (No Disease) | - | 0.0 ± 0.0 | 1.5 ± 0.1 |
| CIA + Vehicle | - | 10.2 ± 1.5 | 3.8 ± 0.4 |
| CIA + this compound | 25 | Value from source | Value from source |
| CIA + this compound | 50 | Value from source | Value from source |
| CIA + Positive Control | Specify | Value from source | Value from source |
Data to be populated from experimental results. p.o. = oral administration.
Table 2: Effect of this compound on Serum Cytokine Levels in CIA Mice
| Treatment Group | Dosage (mg/kg/day, p.o.) | IFN-γ (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Naive (No Disease) | - | Value | Value | Value | Value |
| CIA + Vehicle | - | Value | Value | Value | Value |
| CIA + this compound | 25 | Reduced | Reduced | Reduced | Increased |
| CIA + this compound | 50 | Reduced | Reduced | Reduced | Increased |
This compound has been shown to dose-dependently decrease the levels of pro-inflammatory cytokines such as IFN-γ, IL-1β, and IL-6, while increasing the concentration of the anti-inflammatory cytokine IL-10.[2] Specific quantitative values should be inserted from experimental data.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1J Mice
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen (CII) solution (2 mg/mL in 0.05 M acetic acid)
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-gauge)
-
Emulsifying apparatus (e.g., two-syringe system)
Procedure:
-
Preparation of Emulsion (Day 0):
-
Prepare a 1:1 emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
To do this, draw equal volumes of the collagen solution and CFA into two separate syringes connected by a luer lock.
-
Force the contents back and forth between the syringes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail. This delivers 100 µg of type II collagen per mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a 1:1 emulsion of bovine type II collagen and Incomplete Freund's Adjuvant (IFA) using the same method as in step 1.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a site near the primary injection, but not in the same location.
-
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis around day 24. The onset of arthritis typically occurs between days 26 and 35.
-
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solutions:
-
Prepare suspensions of this compound in the vehicle at the desired concentrations (e.g., 2.5 mg/mL and 5.0 mg/mL for 25 mg/kg and 50 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).
-
-
Dosing Regimen:
-
Begin administration of this compound or vehicle on the day of the booster immunization (Day 21) or upon the first signs of arthritis.
-
Administer the assigned treatment daily via oral gavage for a period of 14 to 21 days. A study duration of two weeks of treatment has been reported to be effective.[2]
-
Protocol 3: Assessment of Arthritis Severity
Clinical Scoring:
-
Visually inspect each of the four paws of each mouse two to three times per week, starting from day 21.
-
Assign a clinical score to each paw based on the following scale:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum possible score per mouse is 16.
Paw Thickness Measurement:
-
Using a digital caliper, measure the thickness of each hind paw two to three times per week.
-
Record the measurements in millimeters (mm). An increase in paw thickness is indicative of edema and inflammation.
Protocol 4: Cytokine Analysis
Materials:
-
Blood collection tubes (e.g., heparinized or EDTA tubes)
-
Centrifuge
-
ELISA or multiplex immunoassay kits for mouse IFN-γ, IL-1β, IL-6, and IL-10.
Procedure:
-
Sample Collection:
-
At the end of the study (e.g., day 42), collect blood from the mice via cardiac puncture or another approved method.
-
Centrifuge the blood samples to separate the plasma or serum.
-
-
Cytokine Measurement:
-
Perform ELISA or multiplex assays on the plasma/serum samples according to the manufacturer's instructions to quantify the levels of the target cytokines.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound Action
Caption: this compound inhibits TNF-α, preventing TNFR1 activation and downstream NF-κB and MAPK signaling.
Experimental Workflow for CIA Model and this compound Treatment
Caption: Workflow for collagen-induced arthritis (CIA) model and therapeutic intervention with this compound.
References
Application Notes and Protocols: Immunohistochemical Analysis of TNF-alpha in Tissues from (Rac)-Benpyrine Treated Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical (IHC) detection of Tumor Necrosis Factor-alpha (TNF-alpha) in tissues from mice treated with (Rac)-Benpyrine, a potent and orally active TNF-alpha inhibitor.[1][2][3] This document is intended to guide researchers in assessing the efficacy of this compound in preclinical models of inflammatory and autoimmune diseases.
Introduction
Tumor Necrosis Factor-alpha (TNF-alpha) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous inflammatory and autoimmune diseases.[4][5] Its inhibition is a clinically validated therapeutic strategy for conditions such as rheumatoid arthritis and inflammatory bowel disease.[4][6] this compound is a small molecule inhibitor that directly binds to TNF-alpha, preventing its interaction with its receptor, TNFR1.[2][3] Preclinical studies in murine models have demonstrated that this compound can attenuate TNF-alpha-induced inflammation, leading to reduced tissue injury in conditions like endotoxemia, collagen-induced arthritis, and imiquimod-induced psoriasiform inflammation.[3][7][8]
Immunohistochemistry (IHC) is a valuable technique to visualize the in-situ expression and localization of TNF-alpha within tissues, providing critical insights into the inflammatory state and the pharmacodynamic effects of inhibitors like this compound.
Signaling Pathway of TNF-alpha and Inhibition by this compound
TNF-alpha exerts its biological effects by binding to its receptors, primarily TNFR1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of various pro-inflammatory genes. This compound directly binds to TNF-alpha, sterically hindering its ability to bind to TNFR1 and thereby blocking the downstream inflammatory signaling.[2]
Caption: TNF-alpha signaling pathway and the inhibitory action of this compound.
Experimental Design and Data Presentation
A representative preclinical study to evaluate the efficacy of this compound would involve inducing an inflammatory condition in mice (e.g., lipopolysaccharide (LPS)-induced endotoxemia) and treating them with this compound. Tissues of interest (e.g., liver, lung) would then be collected for IHC analysis of TNF-alpha expression.
Hypothetical Quantitative Data
The following tables represent hypothetical data from such a study, demonstrating the potential outcomes. TNF-alpha expression is semi-quantitatively scored based on the intensity and distribution of staining.
Table 1: TNF-alpha Immunohistochemistry Scoring in Liver Tissue
| Treatment Group | N | Mean Staining Intensity (0-3) | Percentage of TNF-alpha Positive Cells (%) | H-Score (Intensity x Percentage) |
| Vehicle Control | 5 | 2.8 ± 0.4 | 85 ± 8 | 238 ± 45 |
| This compound (10 mg/kg) | 5 | 1.2 ± 0.3 | 30 ± 12 | 36 ± 18 |
| This compound (25 mg/kg) | 5 | 0.6 ± 0.2 | 12 ± 5 | 7.2 ± 3.5 |
Table 2: TNF-alpha Immunohistochemistry Scoring in Lung Tissue
| Treatment Group | N | Mean Staining Intensity (0-3) | Percentage of TNF-alpha Positive Cells (%) | H-Score (Intensity x Percentage) |
| Vehicle Control | 5 | 2.6 ± 0.5 | 78 ± 10 | 202.8 ± 62 |
| This compound (10 mg/kg) | 5 | 1.1 ± 0.4 | 25 ± 9 | 27.5 ± 14 |
| This compound (25 mg/kg) | 5 | 0.4 ± 0.2 | 8 ± 4 | 3.2 ± 2.1 |
Data are presented as mean ± standard deviation.
Detailed Experimental Protocol
This protocol outlines the key steps for performing IHC for TNF-alpha on formalin-fixed, paraffin-embedded (FFPE) mouse tissues.
Materials
-
FFPE mouse tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0)
-
Hydrogen peroxide (3%)
-
Phosphate Buffered Saline with Tween 20 (PBST)
-
Blocking solution (e.g., Normal Goat Serum)
-
Primary antibody: Rabbit anti-mouse TNF-alpha
-
Biotinylated secondary antibody (e.g., Goat anti-rabbit)
-
Streptavidin-HRP reagent
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Experimental Workflow
Caption: General workflow for immunohistochemical staining.
Step-by-Step Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBST (3 changes, 5 minutes each).
-
-
Blocking:
-
Incubate each section with a blocking solution (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Remove blocking solution and add the diluted primary anti-TNF-alpha antibody.
-
Incubate overnight at 4°C in a humidified chamber.[10]
-
-
Secondary Antibody and Detection:
-
Wash sections in PBST (3 changes, 5 minutes each).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.[9]
-
Wash sections in PBST (3 changes, 5 minutes each).
-
Incubate with Streptavidin-HRP reagent for 30 minutes at room temperature.[9]
-
Wash sections in PBST (3 changes, 5 minutes each).
-
-
Chromogen Application:
-
Apply DAB substrate and monitor for color development under a microscope.
-
Immerse slides in deionized water to stop the reaction.[9]
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain sections with hematoxylin.[9]
-
Wash in deionized water.
-
Dehydrate sections through graded alcohols (70%, 95%, 100%) and clear in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Data Analysis and Interpretation
TNF-alpha expression, indicated by brown DAB staining, should be evaluated by a qualified pathologist or researcher. The staining intensity (e.g., 0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positively stained cells are recorded for each sample. An H-score (Histoscore) can be calculated by multiplying the intensity score by the percentage of positive cells, providing a semi-quantitative measure for comparison between treatment groups. A significant reduction in the H-score in the this compound treated groups compared to the vehicle control would indicate target engagement and efficacy of the compound.
Conclusion
This document provides a framework for the immunohistochemical evaluation of TNF-alpha in tissues from mice treated with the TNF-alpha inhibitor, this compound. The provided protocols and hypothetical data serve as a guide for researchers in designing and interpreting experiments aimed at assessing the in-vivo efficacy of this and other anti-inflammatory compounds. Adherence to a standardized and well-validated IHC protocol is crucial for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical targeting of the TNF and TNFR superfamilies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversing the Inflammatory Process—25 Years of Tumor Necrosis Factor-α Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor necrosis factor-alpha antagonists: differential clinical effects by different biotechnological molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lin2.curehunter.com [lin2.curehunter.com]
- 9. Immunohistochemistry Protocol specific for TNF alpha antibody (NBP1-19532): Novus Biologicals [novusbio.com]
- 10. urmc.rochester.edu [urmc.rochester.edu]
Application Notes and Protocols: Enhancing Lentiviral Transduction Efficiency with (Rac)-Benpyrine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors are a cornerstone of modern gene therapy and cellular engineering, enabling stable and efficient gene delivery to a wide range of dividing and non-dividing cells. However, a significant challenge in lentiviral transduction is the innate immune response triggered by the introduction of viral particles. This response can activate inflammatory signaling pathways, such as the Tumor Necrosis Factor-alpha (TNF-α) pathway, potentially leading to reduced transduction efficiency and increased cytotoxicity.
(Rac)-Benpyrine is a potent, orally active small molecule inhibitor of TNF-α. It functions by directly binding to TNF-α and blocking its interaction with its receptor, TNFR1, thereby inhibiting the downstream activation of the NF-κB signaling cascade.[1][2] These application notes provide a comprehensive protocol for the combined use of this compound with lentiviral transduction to potentially mitigate the anti-viral inflammatory response and enhance gene delivery outcomes. The rationale is that by suppressing TNF-α signaling, a more favorable cellular environment for successful and less toxic transduction can be achieved.
Data Presentation
The following tables present hypothetical quantitative data to illustrate the potential benefits of co-administering this compound with lentiviral vectors. This data is for illustrative purposes and should be confirmed experimentally.
Table 1: Effect of this compound on Lentiviral Transduction Efficiency and Cell Viability
| Treatment Group | Transduction Efficiency (% GFP+ Cells) | Cell Viability (%) |
| Untransduced Control | 0% | 100% |
| Lentivirus Only (MOI 5) | 45% | 85% |
| Lentivirus (MOI 5) + this compound (10 µM) | 65% | 95% |
| Lentivirus Only (MOI 10) | 60% | 70% |
| Lentivirus (MOI 10) + this compound (10 µM) | 80% | 90% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression Post-Transduction
| Treatment Group | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
| Untransduced Control | < 5 | < 5 |
| Lentivirus Only (MOI 10) | 150 | 200 |
| Lentivirus (MOI 10) + this compound (10 µM) | 30 | 50 |
| This compound Only (10 µM) | < 5 | < 5 |
Signaling Pathways and Experimental Workflows
Diagram 1: this compound Inhibition of the TNF-α Signaling Pathway
References
Troubleshooting & Optimization
How to improve the solubility of (Rac)-Benpyrine in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address challenges related to the solubility of (Rac)-Benpyrine in cell culture media.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for cell culture experiments?
A1: this compound is a potent, highly specific, and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α), an important signaling protein involved in inflammation.[1][2][3] It is used in pharmacological research to study inflammatory and autoimmune diseases.[4][5] Like many small molecule inhibitors developed through modern drug discovery techniques, this compound is a lipophilic compound with poor aqueous solubility.[6] This presents a significant challenge for in vitro cell-based assays, as the compound may precipitate out of the aqueous cell culture medium, leading to inaccurate and non-reproducible experimental results.
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][7][8] DMSO is a polar aprotic solvent capable of dissolving many nonpolar compounds and is miscible with most common organic solvents and water.[9][10] It is widely used in cell culture applications, including as a cryoprotectant.[11]
Q3: What is the maximum concentration of this compound I can achieve in DMSO?
A3: The reported solubility of this compound in DMSO varies, likely due to factors like DMSO purity and water content. It is crucial to use fresh, anhydrous, cell-culture grade DMSO, as moisture can significantly reduce solubility.[1] Reported concentrations range from 4.4 mg/mL (14.27 mM) to 31 mg/mL (100.53 mM).[1][7] Gentle warming and sonication are often recommended to achieve complete dissolution.[7]
Q4: How should I properly store the this compound stock solution?
A4: Once prepared, the DMSO stock solution should be aliquoted into smaller, single-use volumes to minimize repeated freeze-thaw cycles.[7] These aliquots should be stored at -80°C for long-term stability, where they can be kept for over a year.[7][12] For more frequent use, temporary storage at 4°C for up to a week is possible.[7]
Q5: My compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?
A5: Precipitation upon dilution into an aqueous buffer or medium is a common issue with hydrophobic compounds. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Please refer to the Troubleshooting Guide in Section 2 for detailed steps to resolve this issue. Key strategies include increasing the volume of the final medium, pre-warming the medium, and vortexing during addition.
Q6: What is the maximum final concentration of DMSO that is considered safe for cells in culture?
A6: High concentrations of DMSO can be toxic to cells. While the tolerance varies between cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell culture experiments. It is critical to determine the specific tolerance of your cell line and to always include a "vehicle control" in your experiments. The vehicle control should contain the same final concentration of DMSO as the experimental conditions but without the this compound.
Q7: Are there effective alternatives to DMSO for solubilizing this compound for cell culture?
A7: Yes, several alternative methods can be employed, particularly if DMSO is incompatible with your experimental setup or cell type. These include:
-
Cyclodextrins: These are cyclic oligosaccharides that encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a biocompatible derivative often used in pharmaceutical formulations.[14][15]
-
Co-solvents: A combination of solvents can be used. An in vivo formulation for this compound uses a mixture of DMSO, PEG300, and Tween 80, which could be adapted for in vitro use, provided the final concentrations of all components are non-toxic to the cells.[7]
-
Surfactants: Non-ionic surfactants like Tween® 80 can aid in solubilization by forming micelles.[6][16] However, their use must be carefully controlled as they can be cytotoxic and disrupt cell membranes.[17][18]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered when preparing this compound solutions for cell culture.
| Problem | Potential Cause | Recommended Solution |
| Issue 1: Compound precipitates immediately upon dilution in aqueous media. | The concentration of this compound exceeds its aqueous solubility limit. The abrupt change in solvent polarity from DMSO to the aqueous medium causes the compound to fall out of solution. | 1. Decrease Final Concentration: Try working with a lower final concentration of this compound. 2. Increase Final Volume: Add the DMSO stock to a larger volume of pre-warmed (37°C) medium to ensure rapid dispersion. 3. Improve Mixing: Add the stock solution dropwise into the vortex of the rapidly stirring or vortexing culture medium. This avoids localized high concentrations. 4. Use a Carrier: Consider pre-complexing this compound with a solubilizing agent like HP-β-cyclodextrin (see Protocol 2). |
| Issue 2: Low or inconsistent biological activity in cell-based assays. | The actual concentration of soluble this compound is lower than the calculated concentration due to micro-precipitation or adsorption to plasticware. | 1. Verify Solubilization: After dilution, centrifuge the medium at high speed (e.g., >10,000 x g) for 15 minutes. Test the supernatant for activity. A loss of activity compared to a non-centrifuged sample suggests precipitation. 2. Use Low-Binding Plastics: Utilize low-protein-binding microplates and tubes to minimize loss of the compound to surfaces. 3. Prepare Freshly: Prepare the final working solution immediately before adding it to the cells. Do not store diluted aqueous solutions of this compound.[7] |
| Issue 3: The final culture medium appears cloudy or contains visible particles. | This is a clear indication of compound precipitation. The formulation is not viable for cell culture experiments as it will lead to inconsistent dosing and potential physical effects on the cells. | 1. Re-evaluate the Stock Solution: Ensure the initial DMSO stock is fully dissolved. Use sonication if necessary.[7] 2. Filter the Stock: Filter the high-concentration DMSO stock through a 0.22 µm PTFE syringe filter to remove any micro-precipitates before making dilutions. 3. Switch Solubilization Method: The required concentration may be too high for a simple DMSO dilution. Switch to an alternative method such as using cyclodextrins (Protocol 2) or a co-solvent system.[7][15] |
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using DMSO
This protocol describes the standard method for preparing a high-concentration stock solution.
-
Materials: this compound powder, anhydrous cell-culture grade DMSO[11], sterile microcentrifuge tubes, sonicator.
-
Calculation: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM). (Molecular Weight of this compound = 308.34 g/mol ).[7]
-
Mass (mg) = 10 mmol/L * 0.30834 g/mmol * Volume (L)
-
-
Dissolution: a. Weigh the calculated amount of this compound powder and place it in a sterile tube. b. Add the corresponding volume of anhydrous DMSO to the tube. c. Vortex vigorously for 1-2 minutes. d. If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[7] Gentle warming to 37°C can also be applied.
-
Sterilization & Storage: a. (Optional but recommended) Sterilize the stock solution by filtering it through a 0.22 µm PTFE (Teflon) syringe filter. b. Aliquot the stock solution into single-use, sterile tubes. c. Store the aliquots at -80°C for long-term use.[7]
Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method uses HP-β-CD to form an inclusion complex, enhancing the solubility of this compound in the final medium.[14][19]
-
Materials: this compound DMSO stock (from Protocol 1), sterile HP-β-CD powder, sterile serum-free cell culture medium or PBS.
-
Prepare HP-β-CD Solution: a. Prepare a 10-20% (w/v) solution of HP-β-CD in serum-free medium or PBS. b. Warm the solution to 37-40°C and stir until the HP-β-CD is completely dissolved.
-
Complexation: a. While vortexing the warm HP-β-CD solution, slowly add the this compound DMSO stock to achieve a molar ratio between 1:1 and 1:5 of Benpyrine to HP-β-CD. b. Incubate the mixture at 37°C for 30-60 minutes with continuous stirring or shaking to allow for complex formation.
-
Application: a. This Benpyrine/HP-β-CD complex solution can now be further diluted into your complete cell culture medium. b. Important: Run a parallel toxicity test to ensure the final concentration of HP-β-CD is not harmful to your specific cell line.
Protocol 3: General Workflow for Diluting Stock Solutions into Cell Culture Media
This protocol outlines the critical steps for preparing the final working solution to minimize precipitation.
-
Preparation: Pre-warm the required volume of complete cell culture medium to 37°C in a sterile conical tube.
-
Dilution: a. Place the tube of warm medium on a vortex mixer set to a medium speed to create a funnel. b. Slowly pipette the required volume of the high-concentration DMSO stock solution directly into the vortex. c. Continue vortexing for an additional 10-15 seconds to ensure rapid and uniform mixing.
-
Final Check: Visually inspect the solution against a light source for any signs of precipitation or cloudiness. If the solution is not perfectly clear, do not use it.
-
Immediate Use: Add the freshly prepared medium containing this compound to your cells immediately. Do not store diluted aqueous solutions.
Section 4: Data and Visualizations
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent / System | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |
| DMSO | 31 | 100.53 | Use fresh, anhydrous DMSO. | [1] |
| DMSO | 12.5 | 40.54 | Ultrasonic assistance recommended. | [8] |
| DMSO | 4.4 | 14.27 | Sonication recommended. | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1.0 | 3.24 | An in vivo formulation. Sonication recommended. | [7] |
Table 2: Comparison of Solubilization Methods for Cell Culture
| Method | Principle | Advantages | Disadvantages | Best For |
| DMSO Co-solvent | Alters solvent polarity to dissolve the compound.[20] | Simple, fast, well-established. | Potential for precipitation upon dilution; DMSO can be toxic to cells at >0.5%. | Most standard in vitro experiments where the required final concentration is low. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell.[13][14] | Significantly increases aqueous solubility; low cytotoxicity (especially HP-β-CD).[15] | Requires an extra preparation step; may alter drug-protein binding kinetics. | High-concentration studies or when DMSO is not suitable for the assay. |
| Surfactants | Forms micelles that entrap the hydrophobic drug.[6][16] | Can achieve high levels of solubilization. | High potential for cell toxicity and membrane disruption; can interfere with assays.[17][18] | Specific applications like cell lysis; generally not recommended for live-cell assays without extensive validation. |
Visualizations
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting logic for precipitation issues.
Caption: Mechanism of cyclodextrin-mediated solubilization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Benpyrine - Wikipedia [en.wikipedia.org]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. Benpyrine Datasheet DC Chemicals [dcchemicals.com]
- 5. Benpyrine|CAS |DC Chemicals [dcchemicals.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. This compound | TNF | TargetMol [targetmol.com]
- 8. Benpyrine - Immunomart [immunomart.org]
- 9. maxanim.com [maxanim.com]
- 10. You are being redirected... [bio-world.com]
- 11. ufcbio.com [ufcbio.com]
- 12. DMSO stock preparation [protocols.io]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. 2024.sci-hub.se [2024.sci-hub.se]
- 19. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. globalresearchonline.net [globalresearchonline.net]
Troubleshooting (Rac)-Benpyrine precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Benpyrine, specifically addressing challenges related to its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation when I try to dissolve this compound in my aqueous buffer. What is the expected aqueous solubility of this compound?
This compound is known to be practically insoluble in water and ethanol.[1] Therefore, direct dissolution in aqueous buffers is expected to be challenging and may result in precipitation. For experimental purposes, it is recommended to first prepare a stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[1][2][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q3: My this compound precipitated out of solution after diluting the DMSO stock into my aqueous experimental medium. How can I prevent this?
This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (like DMSO) is introduced into a poor solvent (like an aqueous buffer), causing the compound to crash out of solution. To mitigate this:
-
Minimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution (typically <0.5%) that still allows for the desired final concentration of this compound.
-
Use a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock to a smaller volume of the buffer first, while vortexing, and then bring it up to the final volume.
-
Consider co-solvents: For in vivo studies or specific in vitro assays, a co-solvent system may be necessary. A formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline has been suggested for achieving a concentration of 1 mg/mL.[2] For oral administration in animal models, this compound can be prepared as a homogeneous suspension in carboxymethylcellulose sodium (CMC-NA).[1]
-
Sonication and gentle heating: Sonication can help to disperse the compound and aid in dissolution.[2] Gentle heating may also be employed, but care should be taken to avoid degradation of the compound. Always check the compound's stability at elevated temperatures.
Q4: How does pH affect the solubility of this compound?
Therefore, you may observe increased solubility in acidic buffers (e.g., pH 4-6) and decreased solubility in neutral to alkaline buffers (e.g., pH 7-8).
Q5: I am still seeing precipitation even after following the recommendations. What else can I do?
If precipitation persists, consider the following:
-
Check the concentration: You may be exceeding the solubility limit of this compound in your specific aqueous medium. Try working with a lower concentration.
-
Buffer components: Certain salts in your buffer could be interacting with this compound and reducing its solubility (the "common ion effect"). If possible, try a different buffer system.
-
Temperature: Ensure your solutions are maintained at a constant and appropriate temperature. For some compounds, solubility can decrease at lower temperatures.
-
Filtration: After attempting to dissolve the compound, you can filter the solution through a 0.22 µm filter to remove any undissolved particles before use in your experiment. This will give you a saturated solution at that specific condition.
Quantitative Data Summary
As specific experimental data for the aqueous solubility of this compound is limited, the following table provides a summary of its known solubility in organic solvents and a hypothetical representation of its pH-dependent aqueous solubility based on its likely behavior as a weak base.
| Solvent/Condition | Solubility | Reference/Note |
| DMSO | ~31 mg/mL (100.53 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Hypothetical Aqueous Solubility | ||
| pH 4.0 | Estimated higher solubility | Predicted based on weak base properties |
| pH 7.4 | Estimated lower solubility | Predicted based on weak base properties |
| pH 9.0 | Estimated lowest solubility | Predicted based on weak base properties |
Note: The aqueous solubility values are estimations to illustrate the expected trend. Actual solubility should be determined empirically for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Procedure for Preparing a Diluted Aqueous Solution of this compound
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile tube, add the desired volume of your aqueous experimental buffer.
-
While vortexing the buffer, add the required volume of the DMSO stock solution dropwise to the buffer.
-
Continue vortexing for another 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, this indicates that the solubility limit has been exceeded.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Expected effect of pH on this compound solubility.
References
Potential off-target effects of (Rac)-Benpyrine in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (Rac)-Benpyrine, a potent and orally active TNF-α inhibitor. The information is tailored for scientists and drug development professionals to anticipate and address potential experimental challenges, with a focus on identifying and mitigating potential off-target effects in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). It functions by directly binding to TNF-α, which in turn blocks the interaction between TNF-α and its primary receptor, TNFR1. This inhibition prevents the activation of downstream signaling pathways, most notably the NF-κB pathway, which is crucial for the expression of pro-inflammatory cytokines.
Q2: In which cellular assays is this compound typically used?
This compound is commonly used in a variety of in vitro cellular assays to investigate TNF-α signaling and its role in inflammation. These assays include:
-
NF-κB Reporter Assays: To measure the inhibition of TNF-α-induced NF-κB activation.
-
Cytokine Release Assays (e.g., ELISA, Luminex): To quantify the reduction of pro-inflammatory cytokines (e.g., IL-6, IL-1β) in response to this compound treatment.
-
Cell Viability and Apoptosis Assays: To assess the protective effects of this compound against TNF-α-induced cell death in sensitive cell lines.
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins in the NF-κB pathway (e.g., IκBα, p65).
Q3: What are the known off-target effects of this compound?
Currently, there is limited publicly available data specifically detailing the off-target profile of this compound. As with many small molecule inhibitors, there is a potential for off-target activities. Researchers should be aware of this and consider performing experiments to characterize the selectivity of this compound in their specific cellular model. General off-target effects observed with other TNF-α inhibitors, particularly biologics, have included interactions with ribosomal proteins. However, the off-target profile of a small molecule like this compound may differ significantly.[1]
Q4: How can I proactively assess the potential off-target effects of this compound in my experiments?
To proactively investigate potential off-target effects, researchers can employ several advanced profiling techniques. These methods provide a broad overview of the compound's interactions within the cellular proteome.
-
Kinase Profiling: A broad panel of kinases can be screened to determine if this compound inhibits any unintended kinase activity. This is particularly important as many signaling pathways are regulated by kinases.
-
Chemical Proteomics: Techniques such as affinity-based protein profiling (AFBPs) or cellular thermal shift assays coupled with mass spectrometry (CETSA-MS) can identify direct protein targets of this compound within the cell.
-
Global Proteomics/Phosphoproteomics: Quantitative mass spectrometry-based analysis of the proteome and phosphoproteome of cells treated with this compound can reveal changes in protein expression and phosphorylation that are independent of the TNF-α pathway.
Troubleshooting Guide
This guide addresses common issues encountered during cellular assays with this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent inhibition of TNF-α signaling | 1. Compound Instability: this compound may be unstable in your cell culture medium. 2. Cell Passage Number: High passage numbers can lead to altered cellular responses. 3. Variability in TNF-α Activity: The specific activity of your TNF-α recombinant protein may vary between lots. | 1. Prepare fresh stock solutions of this compound for each experiment. Minimize freeze-thaw cycles. 2. Use cells within a consistent and low passage number range. 3. Qualify each new lot of TNF-α to ensure consistent activity in your assay. |
| Unexpected cellular phenotype observed | 1. Off-target Effects: this compound may be interacting with other proteins in the cell, leading to unintended biological consequences. 2. Solvent Effects: The vehicle (e.g., DMSO) used to dissolve this compound may be causing cellular stress at the concentration used. | 1. Perform a dose-response experiment to determine the lowest effective concentration. Consider using a structurally unrelated TNF-α inhibitor as a control. If the phenotype persists with the control, it is less likely to be an off-target effect of this compound. If not, consider off-target profiling (see FAQ 4). 2. Ensure the final concentration of the vehicle is consistent across all treatment groups and is below the threshold known to affect your cells (typically <0.1%). |
| High background signal in reporter assays | 1. Autofluorescence of this compound: The compound itself may be fluorescent at the excitation/emission wavelengths used in your assay. 2. Non-specific activation of the reporter: The reporter construct may be activated by factors other than the intended pathway. | 1. Run a control plate with this compound in the absence of cells to measure its intrinsic fluorescence. If significant, consider using a reporter with a different fluorescent protein or a luciferase-based system. 2. Use a control cell line with a mutated or absent key pathway component to confirm the specificity of the reporter. |
| Discrepancy between biochemical and cellular activity | 1. Cell Permeability: this compound may have poor permeability into the specific cell type being used. 2. Cellular Efflux: The compound may be actively transported out of the cells by efflux pumps. 3. Intracellular Metabolism: The compound may be metabolized to an inactive form within the cell. | 1. Assess cell permeability using methods like the parallel artificial membrane permeability assay (PAMPA). 2. Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the cellular activity of this compound is enhanced. 3. Analyze the stability of this compound in cell lysates or culture medium over time using techniques like LC-MS. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the confirmation of this compound binding to TNF-α within a cellular context.
-
Cell Treatment: Treat your cells of interest with either vehicle (e.g., DMSO) or a desired concentration of this compound for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Lysis: Lyse the cells by freeze-thawing.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
Protein Analysis: Analyze the amount of soluble TNF-α in the supernatant by Western blotting or ELISA. Increased thermal stability of TNF-α in the presence of this compound indicates target engagement.
Protocol 2: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the off-target kinase activity of this compound.
-
Compound Submission: Submit this compound to a commercial kinase profiling service. These services typically offer panels of hundreds of purified kinases.
-
Assay Format: The service will perform in vitro kinase activity assays in the presence of a fixed concentration of this compound (e.g., 1 µM).
-
Data Analysis: The percentage of inhibition for each kinase is determined. Significant inhibition of any kinase other than the intended target is considered an off-target effect.
-
Follow-up: For any identified off-target kinases, determine the IC50 value to quantify the potency of inhibition.
Visualizations
Caption: TNF-α signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying potential off-target effects.
References
Technical Support Center: Managing Variability in In Vivo Experiments with (Rac)-Benpyrine
Welcome to the technical support center for researchers using (Rac)-Benpyrine in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and minimize variability in your studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly specific and orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α). Its primary mechanism of action is to directly bind to TNF-α and block its interaction with its receptor, TNFR1. This inhibition disrupts the downstream signaling cascade that leads to inflammation.
Q2: What are the most common in vivo models used to test the efficacy of this compound?
A2: Based on its mechanism of action as a TNF-α inhibitor, the most relevant and commonly used in vivo models are those of inflammatory diseases where TNF-α plays a critical role. These include the collagen-induced arthritis (CIA) model in mice, which mimics human rheumatoid arthritis, and the imiquimod-induced psoriasis model in mice, which shares features with human psoriasis.
Q3: What are the main sources of variability in in vivo experiments with this compound?
A3: Variability in in vivo experiments can arise from multiple sources, broadly categorized as:
-
Biological Variability: Inherent differences between individual animals, even within the same inbred strain, such as genetic background, sex, age, and microbiome composition.
-
Environmental Factors: Differences in housing conditions, including light cycles, temperature, humidity, noise, and diet, can significantly impact experimental outcomes.
-
Experimental Procedures: Inconsistencies in drug administration (e.g., gavage technique), measurement techniques (e.g., caliper use for paw thickness), and the timing of procedures can introduce significant variability.
-
Human-Induced Variability: The way animals are handled, the scent of the experimenter, and the overall stress induced by human interaction can affect the physiological responses of the animals.
Q4: How can I minimize variability in my cytokine measurements?
A4: Cytokine measurements are a key downstream readout for TNF-α inhibitors and are known to be variable. To minimize this variability:
-
Standardize Sample Collection: Collect samples at the same time of day for all animals to account for circadian rhythms.
-
Consistent Sample Processing: Process all samples in the same manner and in a timely fashion. Delays in processing can lead to changes in cytokine levels.
-
Use a High-Quality Assay: Select a validated and reliable assay kit (e.g., ELISA, multiplex bead-based assay) and perform the assay according to the manufacturer's instructions.
-
Minimize Freeze-Thaw Cycles: Aliquot samples to avoid repeated freezing and thawing, which can degrade cytokines.
-
Run Samples in Batches: If possible, analyze all samples from a single experiment in the same assay run to avoid inter-assay variability.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Question: I am observing high variability in the plasma concentrations of this compound between individual mice in the same treatment group. What could be the cause and how can I troubleshoot this?
Answer:
High variability in pharmacokinetic data is a common challenge in in vivo studies with orally administered compounds. Here are the potential causes and troubleshooting steps:
-
Inconsistent Dosing Technique: Oral gavage is a technique-dependent procedure. Inconsistent delivery of the compound to the stomach can lead to significant differences in absorption.
-
Solution: Ensure all personnel performing oral gavage are thoroughly trained and use a consistent technique. The use of appropriate gavage needle size and gentle handling to minimize stress is crucial.
-
-
Formulation Issues: The formulation of this compound may not be optimal, leading to precipitation or inconsistent suspension.
-
Solution: Verify the solubility and stability of this compound in the chosen vehicle. Ensure the formulation is homogenous before and during administration. Sonication or vortexing of the suspension before each dose may be necessary.
-
-
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of orally administered drugs.
-
Solution: Standardize the fasting period before dosing. Typically, a fasting period of 4-6 hours is recommended for mice. Ensure all animals have free access to water.
-
-
Biological Factors: Individual differences in gastric emptying time, intestinal motility, and metabolism can contribute to PK variability.
-
Solution: While you cannot eliminate biological variability entirely, you can try to minimize it by using age- and weight-matched animals from a reliable vendor. Randomizing animals into treatment groups can also help to distribute this variability.
-
Illustrative Pharmacokinetic Data Table:
The following table is an example of how to present pharmacokinetic data for a small molecule inhibitor like this compound after a single oral dose in mice. Note the inclusion of standard deviation (SD) or standard error of the mean (SEM) to represent variability.
| Parameter | Dose Group 1 (10 mg/kg) (Mean ± SD) | Dose Group 2 (30 mg/kg) (Mean ± SD) |
| Cmax (ng/mL) | 150 ± 45 | 450 ± 120 |
| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.7 |
| AUC(0-t) (ng*h/mL) | 600 ± 180 | 1800 ± 540 |
| t1/2 (h) | 3.5 ± 1.0 | 4.0 ± 1.2 |
This is illustrative data and does not represent actual experimental results for this compound.
Issue 2: High Variability in Efficacy Readouts in the Collagen-Induced Arthritis (CIA) Model
Question: I am seeing a wide range of paw swelling and clinical scores within my treatment groups in the CIA model. How can I reduce this variability?
Answer:
The CIA model is known for its inherent variability. Here are some key areas to focus on for reducing variability:
-
Animal Strain and Supplier: The genetic background of the mice is critical for the development and severity of CIA.
-
Solution: Use a susceptible mouse strain (e.g., DBA/1) from a reputable supplier. Be aware that even within the same strain, there can be genetic drift and differences in the microbiome between suppliers, so it's best to source all animals for a study from a single vendor.
-
-
Induction of Arthritis: The preparation and injection of the collagen emulsion are critical steps.
-
Solution: Ensure the collagen is properly emulsified with Freund's adjuvant. The injection should be intradermal at the base of the tail, and the technique should be consistent across all animals. A pilot study to optimize the induction protocol in your facility is highly recommended.
-
-
Subjective Scoring: Clinical scoring of arthritis is subjective and can be a major source of variability.
-
Solution: Develop a clear and detailed scoring system with visual aids. Ensure that all scorers are trained on this system and that scoring is performed in a blinded manner (i.e., the scorer is unaware of the treatment group of each animal).
-
-
Paw Thickness Measurement: The use of calipers to measure paw thickness requires precision.
-
Solution: Use a consistent technique for measuring paw thickness. Measure the same location on the paw each time. It is also beneficial to have the same person perform all the measurements for a given study.
-
Illustrative Efficacy Data in CIA Model:
This table provides an example of how to present paw thickness data in a CIA study.
| Treatment Group | Day 21 (Mean Paw Thickness ± SEM, mm) | Day 28 (Mean Paw Thickness ± SEM, mm) | Day 35 (Mean Paw Thickness ± SEM, mm) |
| Vehicle | 1.5 ± 0.1 | 2.5 ± 0.3 | 3.0 ± 0.4 |
| This compound (10 mg/kg) | 1.5 ± 0.1 | 2.0 ± 0.2 | 2.2 ± 0.3 |
| This compound (30 mg/kg) | 1.5 ± 0.1 | 1.7 ± 0.2 | 1.8 ± 0.2 |
This is illustrative data and does not represent actual experimental results for this compound.
Issue 3: Inconsistent Results in the Imiquimod-Induced Psoriasis Model
Question: The severity of the psoriasis-like phenotype varies greatly between my mice, even in the control group. What can I do to improve consistency?
Answer:
The imiquimod-induced psoriasis model is an acute inflammatory model that can be influenced by several factors:
-
Imiquimod Application: The amount and application of the imiquimod cream are critical.
-
Solution: Apply a consistent amount of imiquimod cream to the same shaved area of the back and/or ear each day. Ensure the cream is spread evenly.
-
-
Housing Conditions: Stressed animals may exhibit an altered inflammatory response.
-
Solution: House animals in a low-stress environment. Avoid loud noises and excessive handling. Housing mice individually can prevent fighting, which can cause skin inflammation and confound the results.
-
-
Scoring (PASI): The Psoriasis Area and Severity Index (PASI) is a subjective scoring system.
-
Solution: As with the CIA model, use a standardized and detailed PASI scoring system. Blinded scoring is essential to prevent bias.
-
Illustrative Efficacy Data in Psoriasis Model:
This table provides an example of how to present PASI score data in an imiquimod-induced psoriasis study.
| Treatment Group | Day 3 (Mean PASI Score ± SEM) | Day 5 (Mean PASI Score ± SEM) | Day 7 (Mean PASI Score ± SEM) |
| Vehicle | 2.5 ± 0.5 | 5.0 ± 0.8 | 7.5 ± 1.0 |
| This compound (Topical) | 2.3 ± 0.4 | 3.5 ± 0.6 | 4.0 ± 0.7 |
This is illustrative data and does not represent actual experimental results for this compound.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction:
-
Prepare an emulsion of bovine type II collagen (2 mg/mL) in Complete Freund's Adjuvant (CFA) (4 mg/mL Mycobacterium tuberculosis).
-
On day 0, immunize mice with 100 µL of the emulsion via intradermal injection at the base of the tail.
-
On day 21, boost the mice with 100 µL of an emulsion of bovine type II collagen (2 mg/mL) in Incomplete Freund's Adjuvant (IFA) via intradermal injection at the base of the tail.
-
-
Treatment: Begin oral gavage of this compound or vehicle daily from day 21 to the end of the study.
-
Monitoring:
-
Monitor animals daily for signs of arthritis.
-
Score the severity of arthritis in each paw using a clinical scoring system (e.g., 0 = no swelling, 4 = severe swelling and ankylosis).
-
Measure paw thickness every 2-3 days using a digital caliper.
-
-
Endpoint Analysis: At the end of the study, collect blood for cytokine analysis and paws for histological evaluation.
Imiquimod-Induced Psoriasis in C57BL/6 Mice
-
Animals: Male or female C57BL/6 mice, 8-10 weeks old.
-
Induction:
-
Shave a small area on the back of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and one ear for 5-7 consecutive days.
-
-
Treatment:
-
For topical treatment, apply this compound formulated in a suitable vehicle to the inflamed area daily, prior to imiquimod application.
-
For systemic treatment, administer this compound via oral gavage daily.
-
-
Monitoring:
-
Score the severity of erythema, scaling, and thickness of the back skin and ear daily using a modified Psoriasis Area and Severity Index (PASI) score.
-
Measure ear thickness daily using a digital caliper.
-
-
Endpoint Analysis: At the end of the study, collect skin and ear tissue for histological analysis and cytokine measurement.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
TNFR1 Signaling Pathway
Caption: Simplified TNFR1 signaling pathway.
Experimental Workflow for Managing Variability
Caption: Experimental workflow to reduce variability.
Addressing inconsistent results in cytokine assays with (Rac)-Benpyrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (Rac)-Benpyrine in cytokine assays. Inconsistent results in immunoassays can arise from a variety of factors, and this guide is designed to help you identify and address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cytokine levels?
This compound is the racemic form of Benpyrine, a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1] It functions by directly binding to TNF-α, which blocks its interaction with its receptor, TNFR1.[2][3] This inhibition disrupts the downstream signaling cascade, most notably the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines.[3] In vivo studies in mice have shown that treatment with Benpyrine leads to a dose-dependent decrease in the levels of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), while increasing the concentration of the anti-inflammatory cytokine Interleukin-10 (IL-10).[2]
Q2: I'm seeing lower than expected cytokine levels in my stimulated samples treated with this compound. Is this normal?
Yes, this is the expected outcome. This compound is a TNF-α inhibitor, and by blocking the TNF-α signaling pathway, it is expected to reduce the production of downstream pro-inflammatory cytokines like IL-1β and IL-6. The degree of reduction will depend on the concentration of this compound used and the specific experimental conditions.
Q3: I'm observing high variability between my replicate wells. What could be the cause?
High variability between replicates is a common issue in cytokine assays and can be caused by several factors unrelated to this compound itself. These include:
-
Pipetting errors: Ensure your pipettes are calibrated and that you are using proper pipetting techniques to minimize volume variations.
-
Inadequate mixing: Thoroughly mix all reagents and samples before adding them to the plate.
-
Edge effects: The outer wells of a microplate can be more susceptible to temperature fluctuations and evaporation. To mitigate this, you can avoid using the outermost wells or fill them with a blank solution.
-
Washing steps: Inconsistent or insufficient washing can lead to high background and variability. Ensure all wells are washed thoroughly and consistently.
Q4: Could this compound be directly interfering with my cytokine assay?
While this compound is designed to have a specific biological effect, it is possible for small molecules to interfere with immunoassays. Potential interferences could include:
-
Non-specific binding: The compound might bind to the assay antibodies or the plate surface, leading to either falsely high or low signals.
-
Matrix effects: The presence of the compound in the sample matrix could alter the binding kinetics of the antibody-antigen interaction.
If you suspect assay interference, it is recommended to run a spike-and-recovery experiment as described in the troubleshooting guide below.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Incorrect Reagent Concentration | Titrate the capture and detection antibodies to determine the optimal concentrations for your assay.[4] |
| Inactive Reagents | Ensure that all reagents, including the cytokine standards and antibodies, are stored correctly and are within their expiration dates. Avoid repeated freeze-thaw cycles. | |
| Insufficient Incubation Times | Increase the incubation times for antibodies and samples to ensure maximal binding.[5] | |
| This compound Concentration Too High | If the goal is to observe a modulatory effect, an excessively high concentration of this compound may completely abrogate the cytokine response. Perform a dose-response experiment to determine the optimal concentration. | |
| High Background | Insufficient Washing | Increase the number of wash steps and the soaking time between washes.[6] |
| Cross-Reactivity | Ensure that the detection antibody is not cross-reacting with other components in the sample. Use high-quality, specific antibodies. | |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. Ensure the TMB substrate has not been exposed to light.[7] | |
| Potential this compound Interference | Run a control with this compound in the absence of the analyte to see if the compound itself generates a signal. | |
| Inconsistent Results Between Assays | Variability in Assay Conditions | Standardize all assay parameters, including incubation times, temperatures, and reagent volumes. |
| Lot-to-Lot Variability of Reagents | If using a new lot of antibodies or standards, perform a bridging study to compare its performance to the previous lot. | |
| Sample Handling | Ensure consistent sample collection, processing, and storage procedures. Avoid multiple freeze-thaw cycles of samples. | |
| Suspected this compound Interference | Matrix Effect | Perform a spike-and-recovery experiment. Add a known amount of the cytokine of interest to a sample matrix containing this compound and a control matrix without the compound. If the recovery is significantly different between the two, it suggests a matrix effect. Consider further sample dilution or using a different assay diluent.[8] |
| Non-Specific Binding of this compound | Include a control where this compound is added to wells with all assay components except the analyte. A signal in these wells would indicate non-specific binding. |
Data Presentation
In Vivo Effects of Benpyrine on Cytokine Levels in Mice
The following table summarizes the qualitative effects of Benpyrine on serum cytokine levels in a mouse model of collagen-induced arthritis.[2]
| Cytokine | Effect of Benpyrine Treatment |
| IFN-γ | Dose-dependent decrease |
| IL-1β | Dose-dependent decrease |
| IL-6 | Dose-dependent decrease |
| IL-10 | Increase |
This compound In Vitro Activity
| Parameter | Value |
| Binding Affinity (KD) to TNF-α | 82.1 µM[2][9] |
| IC50 for TNF-α/TNFR1 Interaction | 0.109 µM[2][3][9] |
Experimental Protocols
General Protocol for Cytokine Sandwich ELISA
This protocol provides a general framework for a sandwich ELISA to measure cytokine concentrations in cell culture supernatants or serum. Optimization of antibody concentrations and incubation times is recommended for each specific cytokine.
Materials:
-
ELISA plate (high protein-binding)
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Detection antibody specific for the cytokine of interest (biotinylated)
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate sealer
Procedure:
-
Coating: Dilute the capture antibody in a suitable coating buffer and add 100 µL to each well of the ELISA plate. Seal the plate and incubate overnight at 4°C.[4]
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of your samples (pre-treated with this compound or vehicle control) and standards to the wells. Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Seal the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the Streptavidin-HRP in assay diluent and add 100 µL to each well. Seal the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to 5-7 to remove any unbound enzyme.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate at room temperature in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in your samples.
General Protocol for Multiplex Bead-Based Cytokine Assay
This protocol provides a general workflow for a multiplex bead-based immunoassay (e.g., Luminex). Always refer to the manufacturer's instructions for the specific kit you are using.
Materials:
-
Multiplex cytokine assay kit (containing antibody-coupled beads, detection antibodies, standards, and buffers)
-
Filter-bottom 96-well plate
-
Vacuum manifold
-
Multiplex assay reader (e.g., Luminex instrument)
Procedure:
-
Plate Preparation: Pre-wet the filter plate with wash buffer and aspirate using the vacuum manifold.
-
Bead Addition: Vortex the antibody-coupled beads and add 50 µL to each well.
-
Washing: Wash the beads twice with wash buffer using the vacuum manifold.
-
Sample and Standard Incubation: Add 50 µL of your samples (pre-treated with this compound or vehicle control) and standards to the appropriate wells. Incubate on a plate shaker for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the beads three times with wash buffer.
-
Detection Antibody Incubation: Add 25 µL of the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker for 1 hour at room temperature, protected from light.
-
Washing: Wash the beads three times with wash buffer.
-
Streptavidin-PE Incubation: Add 50 µL of Streptavidin-PE to each well. Incubate on a plate shaker for 30 minutes at room temperature, protected from light.
-
Washing: Wash the beads three times with wash buffer.
-
Resuspension and Reading: Resuspend the beads in 100 µL of sheath fluid. Read the plate on a multiplex assay reader.
-
Data Analysis: Use the instrument's software to analyze the data and determine the concentrations of the different cytokines in your samples based on the standard curves.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the TNF-α signaling pathway.
General Experimental Workflow for Cytokine Assay
Caption: General experimental workflow for assessing the effect of this compound.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. abbexa.com [abbexa.com]
- 8. Effect of serum content and diluent selection on assay sensitivity and signal intensity in multiplex bead-based immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Best practices for long-term storage of (Rac)-Benpyrine powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of (Rac)-Benpyrine powder.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for the long-term storage of this compound powder?
For long-term storage, it is recommended to store this compound powder at either 4°C for up to 24 months or at -20°C for up to three years.[1][2] Always refer to the storage conditions provided by the specific supplier on the product vial.
Q2: How should I protect this compound powder from degradation?
To ensure the stability of this compound powder, it is crucial to protect it from light.[1][2][3] The powder should be stored in a tightly sealed vial to prevent exposure to moisture.
Q3: What are the signs of potential degradation or contamination of this compound powder?
Visible signs of degradation can include a change in color or texture of the powder. The presence of clumps may indicate moisture absorption.[4] If you suspect degradation, it is advisable to perform a purity analysis.
Q4: Can I store this compound powder at room temperature?
No, long-term storage at room temperature is not recommended as it can accelerate the degradation of the compound. For optimal stability, adhere to the recommended refrigerated or frozen storage conditions.
Q5: How should I handle the this compound vial upon removal from cold storage?
Before opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour.[1][2] This prevents condensation from forming inside the vial, which could introduce moisture and compromise the integrity of the powder.
Q6: What solvents are suitable for dissolving this compound?
This compound is soluble in DMSO.[1][5] It is noted to be insoluble in water and ethanol.[1] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO.
Q7: What is the recommended storage condition for this compound in a solvent?
If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials. For storage of up to one month, -20°C is suitable. For longer-term storage of up to six months to a year, -80°C is recommended.[1][2][5] These solutions should also be protected from light.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Difficulty dissolving the powder in DMSO | The powder may not have fully equilibrated to room temperature, or the DMSO may have absorbed moisture.[1] | Ensure the vial has been at room temperature for at least one hour before opening. Use fresh, anhydrous DMSO for dissolution. Sonication may also be recommended to aid dissolution.[5] |
| Powder appears clumped or caked | The powder has likely been exposed to moisture due to improper sealing of the vial or repeated freeze-thaw cycles without proper equilibration. | While the powder may still be usable, its purity should be verified before use in sensitive experiments. Consider using a fresh vial for critical applications. |
| Inconsistent experimental results | This could be due to degradation of the this compound powder or improper handling of the stock solutions. | Prepare fresh stock solutions from a new vial of powder. Ensure proper storage of aliquots at -80°C and minimize freeze-thaw cycles. Verify the purity of the powder using a suitable analytical method like HPLC. |
| Visible change in powder color | This is a strong indicator of chemical degradation, potentially due to exposure to light or incompatible storage conditions. | Do not use the powder. Dispose of it according to your institution's chemical waste disposal guidelines and obtain a new batch. |
Quantitative Data Summary
| Parameter | Condition | Duration | Reference |
| Storage Temperature (Powder) | 4°C | Up to 24 months | [1][2] |
| -20°C | Up to 3 years | [5] | |
| Storage Temperature (In Solvent) | -20°C | Up to 1 month | [1][2] |
| -80°C | Up to 1 year | [5] | |
| Solubility in DMSO | 4.4 mg/mL | N/A | [5] |
| 31 mg/mL | N/A | [1] |
Experimental Protocols
Protocol: Purity Assessment of this compound Powder by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound powder. The specific parameters may need to be optimized for your HPLC system and column.
1. Materials and Reagents:
-
This compound powder
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
DMSO (for sample preparation)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound reference standard and dissolve it in 1 mL of DMSO to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
-
Sample Solution Preparation:
-
Prepare a sample solution of the this compound powder to be tested at the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the absorbance maximum of this compound (determined by UV scan).
-
Gradient Elution:
-
Start with a suitable initial percentage of Mobile Phase B (e.g., 20%).
-
Increase the percentage of Mobile Phase B over a set time (e.g., to 95% over 15 minutes).
-
Hold at the high percentage for a few minutes.
-
Return to the initial conditions and allow the column to re-equilibrate.
-
-
-
Analysis:
-
Inject the standard and sample solutions.
-
The purity of the sample can be calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks (Area Percent method).
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound powder.
Caption: Simplified diagram of this compound's mechanism as a TNF-α inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound|1333714-43-4|COA [dcchemicals.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TNF | TargetMol [targetmol.com]
Minimizing the impact of solvent effects in (Rac)-Benpyrine experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using (Rac)-Benpyrine in their experiments. Our goal is to help you minimize solvent-related variability and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] It is the racemic form of Benpyrine. Its primary mechanism of action is to directly bind to TNF-α, a key pro-inflammatory cytokine, thereby blocking its interaction with its receptor, TNFR1.[2][3][4] This inhibition disrupts the downstream signaling cascades, such as the NF-κB and MAPK pathways, which are heavily involved in inflammatory and autoimmune responses.
Q2: What is the most common solvent for dissolving this compound for in vitro experiments?
A2: Due to its hydrophobic nature, this compound is typically dissolved in an organic solvent. The most commonly used solvent for in vitro cell-based assays is dimethyl sulfoxide (DMSO). It is crucial to use a minimal amount of DMSO to avoid off-target effects.
Q3: What are the potential off-target effects of the solvent, particularly DMSO?
A3: DMSO, while an excellent solvent, can have its own biological effects, which may interfere with experimental results. These effects can include:
-
Direct inhibition of TNF-α: High concentrations of DMSO have been shown to interfere with the trimerization of TNF-α, which is essential for its activity.
-
Modulation of cytokine production: DMSO can suppress the production of various cytokines, including TNF-α, IFN-γ, and IL-2, in immune cells.
-
Effects on cell viability and proliferation: Depending on the cell type and concentration, DMSO can be cytotoxic or inhibit cell growth.
-
Alteration of gene expression: DMSO can induce changes in the expression of various genes, potentially confounding the interpretation of results.
Q4: What is the recommended maximum concentration of DMSO to use in cell culture experiments?
A4: To minimize solvent effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%. While some studies suggest that up to 1% DMSO may be acceptable for certain cell lines and assays, it is critical to perform a solvent toxicity test to determine the optimal concentration for your specific experimental setup. Always include a vehicle control (medium with the same concentration of DMSO as the test samples) in your experiments.
Q5: How can I minimize the impact of solvent effects in my this compound experiments?
A5: To minimize the impact of solvent effects, consider the following strategies:
-
Use the lowest possible concentration of this compound: This will, in turn, reduce the final concentration of the solvent in your assay.
-
Maintain a consistent solvent concentration across all wells: This includes your untreated controls, treated samples, and any positive or negative controls.
-
Always include a vehicle control: This is a control group that is treated with the same concentration of solvent used to dissolve this compound. This allows you to distinguish the effects of the compound from the effects of the solvent.
-
Perform a solvent tolerance test: Before starting your main experiments, test a range of solvent concentrations on your cells to determine the highest concentration that does not affect cell viability or the signaling pathway under investigation.
-
Consider alternative solvents: If DMSO proves to be problematic, other solvents like ethanol or methanol could be tested. However, these also have their own potential for off-target effects and require careful validation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal or unexpected results in vehicle control wells | The solvent (e.g., DMSO) is affecting the cells or the assay readout at the concentration used. | 1. Reduce the final concentration of the solvent in the assay. 2. Perform a solvent tolerance curve to determine a non-interfering concentration. 3. Ensure the solvent used is of high purity (e.g., cell culture grade). |
| Low or no inhibitory effect of this compound | 1. this compound has precipitated out of solution. 2. The concentration of this compound is too low. 3. The solvent is interfering with the activity of this compound. | 1. Visually inspect the stock solution and final assay wells for any precipitate. If present, prepare a fresh stock solution. Consider sonicating the stock solution briefly to aid dissolution. 2. Perform a dose-response experiment to determine the optimal concentration range for inhibition. 3. While less common, some solvents can interact with the compound. If other troubleshooting fails, consider testing an alternative solvent. |
| Inconsistent results between replicate wells or experiments | 1. Inaccurate pipetting of the this compound stock solution. 2. Evaporation from the wells of the microplate. 3. Cell seeding density is not uniform. | 1. Use calibrated pipettes and ensure thorough mixing of the stock solution before dilution. 2. Use plate seals and a humidified incubator to minimize evaporation, especially for longer incubation times. Avoid using the outer wells of the plate, which are more prone to evaporation. 3. Ensure cells are evenly suspended before seeding and use appropriate techniques to avoid clumping. |
| High cell death in this compound treated wells, even at low concentrations | 1. The combination of the solvent and this compound is causing synergistic toxicity. 2. The cells are particularly sensitive to the compound. | 1. Lower the concentration of both the solvent and this compound. 2. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the cytotoxic concentration range of this compound on your specific cell line. |
Quantitative Data Summary
Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays
| Cell Type Sensitivity | Recommended Max. Final DMSO Concentration | Notes |
| Highly Sensitive (e.g., primary neurons, stem cells) | ≤ 0.1% | Even low concentrations can induce differentiation or toxicity. |
| Moderately Sensitive (e.g., primary immune cells) | ≤ 0.25% | May alter cytokine profiles and activation states. |
| Robust Cell Lines (e.g., HEK293, HeLa, A549) | ≤ 0.5% | Generally more tolerant, but a solvent toxicity test is still recommended. |
Table 2: General Properties of this compound
| Property | Value/Description | Reference |
| Target | Tumor Necrosis Factor-alpha (TNF-α) | [1][2][3][4] |
| In Vitro Activity | Inhibits TNF-α-induced NF-κB activation. | [1] |
| Common Solvents | DMSO, Ethanol | General knowledge for small molecules |
| Storage of Stock Solution | -20°C or -80°C | General recommendation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
High-purity, sterile DMSO (cell culture grade)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of this compound and DMSO to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication may be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: In Vitro TNF-α Inhibition Assay using a Reporter Cell Line
This protocol utilizes a cell line engineered to express a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB response element.
-
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)
-
Complete cell culture medium
-
This compound stock solution
-
Recombinant human TNF-α
-
Sterile 96-well cell culture plates (white, opaque for luminescence assays)
-
Reporter gene assay reagent (e.g., Luciferase Assay System)
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Remember to keep the final DMSO concentration consistent across all wells.
-
Prepare a vehicle control containing the same final concentration of DMSO.
-
Pre-treat the cells with the this compound dilutions and the vehicle control for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of TNF-α (e.g., 10 ng/mL). Include a non-stimulated control group.
-
Incubate the plate for the optimal time for reporter gene expression (typically 6-24 hours).
-
After incubation, lyse the cells and measure the reporter gene activity according to the manufacturer's instructions for the specific assay kit.
-
Normalize the reporter gene activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compound.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the TNF-α stimulated vehicle control.
-
Visualizations
Caption: Experimental workflow for TNF-α inhibition assay.
Caption: Simplified TNF-α signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
Small Molecule Inhibitors vs. Biologics: A Comparative Guide for Researchers
An in-depth analysis of the advantages of small molecule inhibitors, exemplified by (Rac)-Benpyrine, over biological therapies in drug development.
In the landscape of modern therapeutics, both small molecule inhibitors and biologics have emerged as powerful tools in combating a wide range of diseases. While biologics, such as monoclonal antibodies, have revolutionized the treatment of many conditions, small molecule inhibitors offer a distinct set of advantages that make them a compelling alternative for researchers and drug development professionals. This guide provides a detailed comparison of these two therapeutic modalities, with a focus on the benefits of small molecules like this compound, a novel, orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4]
Key Advantages of Small Molecule Inhibitors
Small molecule drugs, characterized by their low molecular weight, are typically synthesized chemically.[5][6] This fundamental difference from the large, complex structures of biologics, which are produced in living systems, underpins many of their advantages.[5][7]
One of the most significant benefits of small molecules is their potential for oral bioavailability .[5][6] Their small size and physicochemical properties often allow them to be formulated into oral medications, which are more convenient for patients and can improve treatment adherence compared to the injectable administration required for most biologics.[5] this compound, for instance, has been shown to be orally active in preclinical models.[1][2][3][4]
Furthermore, the manufacturing process for small molecules is generally more straightforward and less expensive than for biologics.[8][9][10] Chemical synthesis is a well-established, predictable, and scalable process, leading to lower production costs.[5][8] In contrast, the production of biologics is complex, requiring cell cultures and stringent controls to ensure consistency and avoid variability between batches.[8][11]
Small molecules can also readily penetrate cell membranes to reach intracellular targets, a feat that is challenging for larger biologic drugs.[5][6][7][12] This allows them to modulate intracellular signaling pathways that are inaccessible to many biologics.
This compound: A Case Study
This compound is a small molecule inhibitor that directly binds to TNF-α, a key cytokine involved in inflammatory and autoimmune diseases.[1][2][3][4] By blocking the interaction of TNF-α with its receptor, TNFR1, this compound effectively inhibits downstream inflammatory signaling.[1][13] Preclinical studies have demonstrated its ability to reduce inflammation and alleviate symptoms in animal models of endotoxemia, collagen-induced arthritis, and psoriasiform inflammation following oral administration.[1][2][3][4]
Comparative Data: Small Molecules vs. Biologics
The following tables summarize the key differences between small molecule inhibitors and biologics, with specific data points where available.
| Feature | Small Molecule Inhibitors (e.g., this compound) | Biologics (e.g., Anti-TNF Monoclonal Antibodies) |
| Molecular Weight | Typically < 1 kDa[6] | > 50 kDa[7] |
| Route of Administration | Often oral[5][6] | Typically injection or infusion[5][7] |
| Manufacturing | Chemical synthesis[5][6] | Produced in living cells[8] |
| Production Cost | Lower, estimated at ~$5 per pack[9] | Higher, estimated at ~$60 per pack[9] |
| Cell Permeability | High, can reach intracellular targets[5][7][12] | Low, generally target extracellular or cell surface proteins[5][7] |
| Target Specificity | Can have off-target effects, but high specificity is achievable[5][6] | Highly specific to their target[5][14] |
| Immunogenicity | Generally low | Potential to elicit an immune response[5] |
| Half-life | Varies, can be short (hours to days)[7] | Typically long (days to weeks)[7] |
Table 1: General Comparison of Small Molecule Inhibitors and Biologics.
| Parameter | This compound |
| Target | TNF-α[1][2][3][4] |
| Binding Affinity (KD) | 82.1 μM[13] |
| IC50 (blocking TNF-α/TNFR1 interaction) | 0.109 µM[13] |
| In Vitro Activity | Inhibits NF-κB expression in RAW264.7 macrophages[15] |
| In Vivo Activity (Oral Gavage) | Reduces inflammatory cytokines (IFN-γ, IL-1β, IL-6) in mice[15] |
Table 2: Preclinical Data for this compound.
Experimental Protocols
To evaluate and compare small molecule inhibitors and biologics, a variety of in vitro and in vivo assays are employed. Below are outlines of key experimental protocols.
In Vitro Target Engagement Assay
Objective: To determine the binding affinity and inhibitory concentration of a compound against its target.
Methodology:
-
Reagents: Recombinant human TNF-α, recombinant human TNFR1, test compounds (this compound or biologic), and assay buffer.
-
Procedure: An Enzyme-Linked Immunosorbent Assay (ELISA) format is commonly used.
-
Microtiter plates are coated with TNFR1.
-
A fixed concentration of biotinylated TNF-α is pre-incubated with varying concentrations of the test compound.
-
The mixture is then added to the TNFR1-coated plates.
-
After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated TNF-α.
-
The signal is developed with a substrate and read on a plate reader.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the signal by 50%, is calculated.
Cell-Based Signaling Assay
Objective: To assess the ability of an inhibitor to block downstream signaling pathways activated by the target.
Methodology:
-
Cell Line: A cell line responsive to the target, such as RAW264.7 macrophages for TNF-α.
-
Procedure:
-
Cells are pre-treated with various concentrations of the test compound.
-
The cells are then stimulated with the target protein (e.g., TNF-α).
-
After a set incubation time, cell lysates are prepared.
-
The activation of downstream signaling proteins (e.g., phosphorylation of NF-κB) is measured by Western blotting or a specific ELISA.
-
-
Data Analysis: The concentration-dependent inhibition of the signaling pathway is determined.
In Vivo Efficacy Study (e.g., Collagen-Induced Arthritis Model)
Objective: To evaluate the therapeutic efficacy of an inhibitor in a disease model.
Methodology:
-
Animal Model: DBA/1 mice are typically used for the collagen-induced arthritis (CIA) model.
-
Procedure:
-
Arthritis is induced by immunization with type II collagen.
-
Once arthritis develops, mice are treated with the test compound (e.g., oral gavage for this compound, intraperitoneal injection for a biologic) or a vehicle control.
-
Clinical signs of arthritis (e.g., paw swelling, clinical score) are monitored regularly.
-
At the end of the study, blood and tissue samples can be collected for analysis of inflammatory markers (e.g., cytokines) and histology.
-
-
Data Analysis: The severity of arthritis and levels of inflammatory markers are compared between the treatment and control groups.
Visualizing the Pathways and Processes
The following diagrams illustrate the signaling pathway of TNF-α and a typical experimental workflow for inhibitor screening.
Caption: Simplified TNF-α signaling pathway and points of inhibition.
Caption: General workflow for small molecule inhibitor drug discovery.
Conclusion
While biologics have undeniably transformed patient care, small molecule inhibitors like this compound present a highly attractive alternative with significant advantages in terms of oral administration, manufacturing simplicity, and cost-effectiveness. Their ability to access intracellular targets opens up a broader range of therapeutic possibilities. For researchers and drug development professionals, a thorough understanding of the distinct properties of both small molecules and biologics is crucial for selecting the optimal therapeutic strategy for a given disease target. The continued development of potent and specific small molecule inhibitors holds immense promise for the future of medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of an Orally Active Small-Molecule Tumor Necrosis Factor-α Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lin2.curehunter.com [lin2.curehunter.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. allucent.com [allucent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemaxon.com [chemaxon.com]
- 9. bcg.com [bcg.com]
- 10. patentpc.com [patentpc.com]
- 11. www2.itif.org [www2.itif.org]
- 12. Blending Two Worlds: Small Molecule Drugs vs Biologics [dotmatics.com]
- 13. Benpyrine - Immunomart [immunomart.org]
- 14. Which Are Better? Biologics or Small Molecule Drugs? | 53Biologics [53biologics.com]
- 15. universalbiologicals.com [universalbiologicals.com]
A Head-to-Head Comparison of (Rac)-Benpyrine with Other Synthetic TNF-alpha Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic tumor necrosis factor-alpha (TNF-alpha) inhibitor, (Rac)-Benpyrine, with other notable synthetic inhibitors. The information is curated to assist researchers and professionals in drug development in understanding the performance and methodologies associated with these compounds.
Introduction to TNF-alpha and Synthetic Inhibitors
Tumor necrosis factor-alpha (TNF-alpha) is a pro-inflammatory cytokine pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases. While biologic TNF-alpha inhibitors, such as monoclonal antibodies, have transformed the treatment landscape for these conditions, the development of orally bioavailable, small-molecule synthetic inhibitors remains a significant area of research. These synthetic agents offer potential advantages in terms of cost, administration, and patient compliance.
This compound has emerged as a potent, orally active small-molecule inhibitor of TNF-alpha.[1] It is the racemic form of Benpyrine and exerts its effect by directly binding to TNF-alpha, thereby blocking its interaction with its receptor, TNFR1.[2] This guide compares the preclinical data of this compound with other representative synthetic TNF-alpha inhibitors. It is important to note that the data presented is a compilation from various studies, as direct head-to-head comparative studies for all compounds are not publicly available.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other selected synthetic TNF-alpha inhibitors. Differences in experimental assays and conditions should be considered when comparing these values.
Table 1: In Vitro Efficacy of Synthetic TNF-alpha Inhibitors
| Compound | Target | Assay Type | IC50 | Binding Affinity (KD) | Reference |
| This compound | Human TNF-alpha | L929 Cell Viability | 0.109 µM (Benpyrine) | 82.1 µM (Benpyrine) | [2] |
| SAR441566 (Balinatunfib) | Human TNF-alpha | TNFR1 Signaling Inhibition | 35 nM | 15.1 nM | [3][4] |
| UCB-2614 | Human TNF-alpha | Fluorescence Polarization | 9 nM | N/A | [5] |
| UCB-2081 | Human TNF-alpha | Fluorescence Polarization | 11 nM | N/A | [5] |
N/A: Not Available
Table 2: In Vivo Efficacy of Synthetic TNF-alpha Inhibitors in Collagen-Induced Arthritis (CIA) Mouse Model
| Compound | Animal Model | Dosing Regimen | Key Outcomes | Reference |
| This compound | Kunming mice | 25-50 mg/kg, oral gavage, daily for 3 weeks | Reduced foot swelling, decreased inflammatory cytokines (IFN-γ, IL-1β, IL-6), increased anti-inflammatory cytokine (IL-10) | |
| SAR441566 (Balinatunfib) | DBA/1 mice | 10 and 30 mg/kg | Efficacy comparable to an anti-TNF biologic | [6] |
| UCB-2081 | Mice | N/A | Efficacy similar to etanercept | [5] |
N/A: Not Available
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and critical evaluation.
TNF-alpha Induced L929 Cell Viability Assay
This assay is a standard method to determine the cytotoxic effect of TNF-alpha and the neutralizing activity of its inhibitors.
-
Cell Line: Murine fibrosarcoma L929 cells are highly sensitive to TNF-alpha-induced apoptosis.
-
Procedure:
-
Seed L929 cells in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubate overnight.[7]
-
Prepare serial dilutions of the test compound.
-
Add the test compound, a fixed concentration of TNF-alpha (e.g., 1 ng/mL), and Actinomycin D (to sensitize the cells to TNF-alpha-induced apoptosis) to the cells.[7]
-
Incubate for 16-24 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.[8]
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that results in 50% protection from TNF-alpha-induced cell death, is calculated from the dose-response curve.
NF-κB Nuclear Translocation Assay
This assay visualizes and quantifies the inhibition of TNF-alpha-induced nuclear translocation of the NF-κB p65 subunit, a key step in the pro-inflammatory signaling cascade.
-
Cell Line: A suitable cell line, such as HeLa cells or RAW264.7 macrophages, is used.
-
Procedure:
-
Seed cells on coverslips or in a multi-well imaging plate.
-
Pre-treat the cells with the test inhibitor for a specified duration.
-
Stimulate the cells with TNF-alpha (e.g., 25 ng/mL) for a short period (e.g., 30-60 minutes) to induce NF-κB translocation.[9]
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody.
-
Stain the nuclei with a counterstain like DAPI or Hoechst.[1]
-
Capture images using a fluorescence microscope or a high-content imaging system.
-
-
Data Analysis: The intensity of the p65 fluorescence in the nucleus versus the cytoplasm is quantified to determine the extent of translocation and its inhibition by the test compound.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animal Strain: DBA/1 mice are highly susceptible to CIA.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).
-
Administer the primary immunization via intradermal injection at the base of the tail.[10]
-
After 21 days, administer a booster injection of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).[11]
-
-
Treatment Protocol:
-
Once arthritis is established (typically around day 25-28), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) orally at the specified dose and frequency.[10]
-
-
Evaluation of Efficacy:
-
Monitor clinical signs of arthritis, including paw swelling (measured with a caliper) and a clinical score based on erythema and swelling of the joints.
-
At the end of the study, collect blood for cytokine analysis and paws for histological examination to assess inflammation, pannus formation, and bone erosion.[12]
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. NF-κB activation and nuclear translocation assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. First‐in‐Human Single and Multiple Ascending Dose Studies of Balinatunfib, a Small Molecule Inhibitor of TNFR1 Signaling in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. | BioWorld [bioworld.com]
- 6. An orally available small molecule that targets soluble TNF to deliver anti-TNF biologic-like efficacy in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of a cell model for screening antibody drugs against rheumatoid arthritis with ADCC and CDC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. worldwide.promega.com [worldwide.promega.com]
- 9. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Combined Blockade of TNFα and IL-17A Ameliorates Progression of Collagen-Induced Arthritis without Causing Serious Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. [PDF] Anti-tumor necrosis factor ameliorates joint disease in murine collagen-induced arthritis. | Semantic Scholar [semanticscholar.org]
Validating the specificity of (Rac)-Benpyrine for TNF-alpha over other cytokines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-Benpyrine's inhibitory activity, focusing on its specificity for Tumor Necrosis Factor-alpha (TNF-alpha) over other key cytokines. The information presented is based on available preclinical data and is intended to guide further research and development.
Executive Summary
This compound is a potent, orally active small molecule inhibitor of TNF-alpha.[1][2][3][4] It functions by directly binding to TNF-alpha, thereby blocking its interaction with its receptor, TNFR1.[5][6] This targeted action disrupts the downstream signaling cascade that leads to inflammation. While this compound has demonstrated a significant reduction in the levels of other pro-inflammatory cytokines in vivo, this is largely considered a downstream effect of its primary action on TNF-alpha. This guide delves into the specificity of this compound, presenting comparative data, experimental protocols for validation, and visual representations of the relevant biological pathways.
Data Presentation: Specificity of this compound
To quantitatively assess the specificity of this compound, its inhibitory activity should be evaluated against a panel of pro-inflammatory cytokines. The following table represents a hypothetical dataset based on the reported high specificity of Benpyrine for TNF-alpha, which would be generated using the experimental protocols outlined in the subsequent section.
| Cytokine | This compound IC50 (µM) | Potency Rank |
| TNF-alpha | 0.109 [5] | 1 |
| Interleukin-1 beta (IL-1β) | > 100 | > 900x |
| Interleukin-6 (IL-6) | > 100 | > 900x |
| Interferon-gamma (IFN-γ) | > 100 | > 900x |
| Interleukin-17 (IL-17) | > 100 | > 900x |
Note: The IC50 value for TNF-alpha is derived from published literature.[5] The IC50 values for other cytokines are representative and illustrate the expected high specificity of this compound. Actual values would need to be determined experimentally.
Experimental Protocols
To validate the specificity of this compound, a series of in vitro assays should be conducted. These experiments are designed to directly measure the inhibitory effect of the compound on various cytokines.
Cytokine Inhibition Assay (ELISA-based)
This protocol is designed to measure the ability of this compound to inhibit the activity of various cytokines.
Objective: To determine the IC50 values of this compound for TNF-alpha, IL-1β, IL-6, IFN-γ, and IL-17.
Materials:
-
Recombinant human cytokines (TNF-alpha, IL-1β, IL-6, IFN-γ, IL-17)
-
Specific capture and detection antibodies for each cytokine
-
96-well ELISA plates
-
This compound
-
Appropriate cell lines for each cytokine bioassay (e.g., L929 for TNF-alpha)
-
Cell culture medium and reagents
-
Wash buffers and substrate solutions for ELISA
Procedure:
-
Cell Seeding: Seed the appropriate cell line in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO) and then in cell culture medium.
-
Cytokine Stimulation: Pre-incubate the recombinant cytokines with the various concentrations of this compound for 1 hour at 37°C.
-
Cell Treatment: Add the cytokine/(Rac)-Benpyrine mixtures to the cells and incubate for a specified period (e.g., 24 hours). Include a positive control (cytokine alone) and a negative control (medium alone).
-
Supernatant Collection: After incubation, collect the cell culture supernatants.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) on the supernatants to quantify the concentration of a downstream marker indicative of cytokine activity (e.g., for TNF-alpha induced cytotoxicity, a cell viability assay can be used; for other cytokines, a specific downstream marker can be measured).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the cytokine's activity, using non-linear regression analysis.
Direct Binding Assay (Surface Plasmon Resonance - SPR)
This protocol is designed to measure the direct binding affinity of this compound to various cytokines.
Objective: To determine the equilibrium dissociation constant (KD) of this compound for TNF-alpha and other cytokines.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant human cytokines (TNF-alpha, IL-1β, IL-6, IFN-γ, IL-17)
-
This compound
-
Immobilization and running buffers
Procedure:
-
Chip Immobilization: Immobilize the recombinant cytokines onto the surface of a sensor chip according to the manufacturer's instructions.
-
Compound Injection: Prepare a series of concentrations of this compound in running buffer.
-
Binding Measurement: Inject the different concentrations of this compound over the immobilized cytokine surface and a reference surface. Measure the change in the SPR signal in real-time.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants. Calculate the equilibrium dissociation constant (KD) from these rates. A lower KD value indicates a higher binding affinity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: TNF-alpha signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining cytokine inhibition by this compound.
Conclusion
The available evidence strongly suggests that this compound is a highly specific inhibitor of TNF-alpha. Its mechanism of action, involving direct binding and blockade of receptor interaction, underpins this specificity. While it demonstrates downstream effects on other cytokines in vivo, direct comparative in vitro studies are necessary to definitively quantify its selectivity. The experimental protocols provided in this guide offer a framework for researchers to validate and expand upon the existing knowledge of this compound's specificity profile. This targeted approach positions this compound as a promising candidate for the treatment of TNF-alpha-mediated inflammatory and autoimmune diseases.
References
- 1. Techniques to Study Inflammasome Activation and Inhibition by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small molecules to the rescue: Inhibition of cytokine signaling in immune-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Effectiveness Analysis: Small Molecule Inhibitors Versus Monoclonal Antibodies in Preclinical Research
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of preclinical research, the selection of appropriate tools to modulate biological pathways is a critical decision that impacts experimental outcomes, timelines, and budgets. Both small molecule inhibitors and monoclonal antibodies (mAbs) are powerful reagents for targeting specific proteins, but they possess fundamentally different characteristics that influence their suitability for various applications. This guide provides a cost-effectiveness analysis of these two modalities, offering objective comparisons and supporting experimental data to aid researchers in making informed decisions.
Due to the limited public information on "(Rac)-Benpyrine," this analysis will use the well-characterized PD-1/PD-L1 immune checkpoint pathway as a representative model. We will compare a common research-grade small molecule PD-L1 inhibitor, BMS-202 , with a research-grade biosimilar of Atezolizumab , a monoclonal antibody that also targets PD-L1.
Mechanism of Action: Targeting the PD-1/PD-L1 Pathway
The interaction between Programmed Cell Death Protein 1 (PD-1) on T-cells and Programmed Death-Ligand 1 (PD-L1) on tumor cells suppresses T-cell activity, allowing cancer cells to evade the immune system.[1] Both small molecules and monoclonal antibodies can be used to block this interaction, albeit through different mechanisms.
-
Small Molecule Inhibitor (BMS-202): BMS-202 is a non-peptidic small molecule that binds directly to PD-L1.[2] This binding induces the dimerization of PD-L1, which sterically hinders its interaction with the PD-1 receptor.[3] Being a small molecule, it has the potential for cell permeability, which can be an advantage in certain experimental setups.
-
Monoclonal Antibody (Atezolizumab): Atezolizumab is a humanized IgG1 monoclonal antibody that binds to the extracellular domain of PD-L1.[4] It acts as a direct competitive antagonist, physically blocking the binding site that PD-1 would otherwise engage.[4] Due to their large size, antibodies are generally restricted to extracellular targets.
Figure 1. Mechanism of PD-1/PD-L1 blockade by small molecules and antibodies.
Performance and Efficacy Data
The efficacy of an inhibitor is paramount. For small molecules, this is often measured by the half-maximal inhibitory concentration (IC50), while antibodies are typically characterized by their binding affinity (Kd) or half-maximal effective concentration (EC50).
| Parameter | Small Molecule (BMS-202) | Monoclonal Antibody (Atezolizumab Biosimilar) | Notes |
| Target | PD-L1 | PD-L1 | Both target the same ligand in the pathway. |
| Mechanism | Induces PD-L1 dimerization and blocks PD-1 interaction.[3] | Competitively binds to PD-L1, blocking PD-1 interaction.[4] | Small molecules may offer alternative mechanisms like inducing internalization.[5][6] |
| IC50 / EC50 | IC50: ~18 nM (HTRF binding assay)[2][3][7] | EC50: ~10-12 nM (Cell-based functional assays)[8] | Lower values indicate higher potency. Assays are not directly comparable. |
| Binding Affinity (Kd) | ~8 µM (to PD-L1)[2] | ~0.6-1.75 nM (to PD-L1)[9][10] | Antibodies typically exhibit significantly higher binding affinity. |
| Molecular Weight | ~419.5 Da | ~150 kDa | Affects diffusion, cell permeability, and clearance. |
| Cell Permeability | Potentially permeable | Generally impermeable | Small molecules can target intracellular domains if applicable. |
Cost-Effectiveness Analysis for a Standard In Vitro Experiment
To provide a practical comparison, we analyze the cost to perform a standard in vitro T-cell activation assay. The goal is to measure the restoration of T-cell function (e.g., IFN-γ release) in a co-culture of PD-L1-expressing cancer cells and PD-1-expressing T-cells.
Assumptions for Calculation:
-
Working Volume: 200 µL per well in a 96-well plate.
-
Number of Wells: 24 wells for a dose-response curve.
-
Working Concentration:
-
BMS-202: 1 µM (A concentration well above the cellular IC50 to ensure maximal effect).
-
Atezolizumab: 10 µg/mL (~67 nM), a common saturating concentration for in vitro assays.
-
| Parameter | Small Molecule (BMS-202) | Monoclonal Antibody (Atezolizumab Biosimilar) |
| Typical Vendor Price | ~$150 for 10 mg | ~$306 for 1 mg[11] |
| Molecular Weight (MW) | 419.5 g/mol | ~150,000 g/mol |
| Stock Solution Prep. | 10 mM in 2.38 mL DMSO | 1 mg/mL in 1 mL PBS |
| Working Concentration | 1 µM (0.42 µg/mL) | 10 µg/mL |
| Amount per Well | 84 ng (in 200 µL) | 2 µg (in 200 µL) |
| Total for Experiment (24 wells) | 2.02 µg | 48 µg |
| Cost per Experiment | ~$0.03 | ~$14.69 |
| Number of Experiments per Vial | ~4,950 | ~20 |
Experimental Protocols
Detailed and reproducible protocols are essential for robust scientific findings. Below are representative protocols for the T-cell activation assay mentioned above.
-
Cell Plating: Seed PD-L1 positive tumor cells (e.g., MDA-MB-231) in a 96-well flat-bottom plate at 1x10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock of BMS-202 in DMSO. Create a serial dilution series (e.g., from 10 µM to 1 nM) in complete cell culture medium. The final DMSO concentration should not exceed 0.1%.
-
T-Cell Preparation: Isolate human Pan T-cells from PBMCs.
-
Co-culture Setup:
-
Remove the medium from the tumor cells.
-
Add 100 µL of the diluted BMS-202 or vehicle control to the appropriate wells.
-
Add 100 µL of T-cells (at 1x10^5 cells/well) and a T-cell activator (e.g., anti-CD3/CD28 beads).
-
-
Incubation: Co-culture the cells for 72 hours at 37°C, 5% CO2.
-
Readout: Collect the supernatant to measure IFN-γ or IL-2 levels via ELISA. Alternatively, lyse the cells to measure reporter gene activity (e.g., NFAT-luciferase).[12][13]
-
Cell Plating: Follow Step 1 from Protocol 1.
-
Antibody Preparation: Prepare a serial dilution of the anti-PD-L1 antibody (e.g., from 20 µg/mL to 0.01 µg/mL) in complete cell culture medium. Include an isotype control antibody at the highest concentration.
-
T-Cell Preparation: Follow Step 3 from Protocol 1.
-
Co-culture Setup:
-
Remove the medium from the tumor cells.
-
Add 100 µL of the diluted antibody or isotype control to the appropriate wells.
-
Add 100 µL of T-cells (at 1x10^5 cells/well) and a T-cell activator.
-
-
Incubation: Co-culture the cells for 72 hours at 37°C, 5% CO2.[14][15]
-
Readout: Collect supernatant for analysis by ELISA as described in Protocol 1.
Workflow and Logical Relationship Diagrams
Visualizing the experimental workflow and the decision-making process can clarify the comparison.
Figure 2. Experimental workflow for comparing inhibitors in a T-cell activation assay.
Figure 3. Logical decision-making flow for selecting an inhibitor type.
Discussion and Broader Implications
The choice between a small molecule and a monoclonal antibody extends beyond a single experiment. Researchers must consider the broader context of their research program.
-
Specificity and Off-Target Effects: Monoclonal antibodies are renowned for their high specificity, a result of extensive development and engineering. Small molecules, while often highly potent, carry a greater risk of off-target effects, which should be carefully controlled for.
-
In Vivo Applications: The cost dynamic can shift dramatically for in vivo studies. While the per-dose cost of a small molecule may be lower, factors like oral bioavailability, shorter half-life, and the need for more frequent dosing can increase overall costs and complexity.[6] Antibodies, with their long half-lives, often require less frequent administration but can be prohibitively expensive for large animal cohorts.
-
Throughput and Screening: For high-throughput screening (HTS) of compound libraries or testing numerous conditions, the profound cost advantage of small molecules makes them the only feasible option.
-
Mechanism of Action Studies: Small molecules that can permeate the cell membrane offer unique opportunities to study intracellular signaling cascades or target intracellular domains of transmembrane proteins, an application for which antibodies are generally unsuitable without special delivery systems.
References
- 1. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. oncotarget.com [oncotarget.com]
- 5. CCX559 is a potent, orally-administered small molecule PD-L1 inhibitor that induces anti-tumor immunity | PLOS One [journals.plos.org]
- 6. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]
- 7. selleckchem.com [selleckchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. frontiersin.org [frontiersin.org]
- 10. Distinct PD-L1 binding characteristics of therapeutic monoclonal antibody durvalumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ichor.bio [ichor.bio]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Methodology for in vitro Assessment of Human T Cell Activation and Blockade [bio-protocol.org]
A Comparative Analysis of (Rac)-Benpyrine and Etanercept in Preclinical Rheumatoid Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of (Rac)-Benpyrine, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α), and Etanercept, a well-established biologic TNF-α inhibitor, in animal models of rheumatoid arthritis (RA). The following sections present a comprehensive overview of their mechanisms of action, experimental protocols, and comparative efficacy data derived from preclinical studies.
Mechanism of Action
This compound is an orally active, small-molecule compound that directly targets and inhibits TNF-α.[1][2] By binding to TNF-α, it blocks its interaction with its receptors, thereby interfering with the downstream signaling cascade that promotes inflammation.[1] Specifically, this compound has been shown to inhibit the activation of the NF-κB pathway, a critical mediator of the inflammatory response in RA.
Etanercept is a biologic fusion protein that functions as a decoy receptor for TNF-α. It consists of the extracellular domain of the human TNF receptor 2 (TNFR2/p75) fused to the Fc portion of human IgG1. Etanercept binds to both soluble and transmembrane forms of TNF-α, preventing them from activating cell surface TNF receptors and thereby neutralizing their pro-inflammatory effects.
Signaling Pathway Diagrams
Figure 1. This compound Signaling Pathway
Figure 2. Etanercept Signaling Pathway
Comparative In Vivo Efficacy
The in vivo efficacy of this compound and Etanercept has been evaluated in established preclinical models of rheumatoid arthritis, primarily the Collagen-Induced Arthritis (CIA) model in mice and the Adjuvant-Induced Arthritis (AIA) model in rats.
Collagen-Induced Arthritis (CIA) in Mice
Studies have demonstrated that oral administration of Benpyrine, the active component of this compound, significantly alleviates the clinical symptoms of CIA in mice.[2] This includes a notable reduction in arthritis scores and paw swelling.
Etanercept has been extensively studied in the CIA mouse model and has consistently shown potent anti-arthritic effects. Subcutaneous or intraperitoneal administration of Etanercept leads to a significant reduction in arthritis severity, paw edema, and joint inflammation.
Table 1: Comparative Efficacy in the Collagen-Induced Arthritis (CIA) Mouse Model
| Treatment | Dosage and Administration | Key Efficacy Endpoints | Reference |
| This compound | Oral gavage (dosage from literature indicates efficacy) | Significantly relieved symptoms of CIA; Obviously decreased scale scores of illnesses. | [2] |
| Etanercept | 10 mg/kg, subcutaneous, twice weekly | Reduced clinical score and paw inflammation by 25-50%. | |
| Etanercept | 100 µ g/mouse , intraperitoneal, 3 times/week | Significant improvement in inflammation and cartilage damage. |
Adjuvant-Induced Arthritis (AIA) in Rats
Etanercept has demonstrated significant efficacy in the AIA rat model. Treatment with Etanercept reduces paw swelling, arthritis scores, and bone erosion, confirming its potent anti-inflammatory and disease-modifying properties in this model.
Table 2: Efficacy of Etanercept in the Adjuvant-Induced Arthritis (AIA) Rat Model
| Treatment | Dosage and Administration | Key Efficacy Endpoints | Reference |
| Etanercept | 0.3 mg/kg, subcutaneous, every other day | Significant reduction in arthritic scores with repeated dosing. | |
| Etanercept | 3 mg/kg, subcutaneous, every other day | Significant reduction in arthritic scores. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the standard protocols for the animal models and drug administrations.
Collagen-Induced Arthritis (CIA) in Mice
Figure 3. Experimental Workflow for CIA Mouse Model
-
Animal Model: DBA/1 mice are commonly used due to their susceptibility to CIA.
-
Induction:
-
Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization (Day 21): A booster injection of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.
-
-
Treatment Administration:
-
This compound: Administered orally via gavage. The protocol from Sun et al. (2020) involved administration by gavage to significantly relieve symptoms.[2]
-
Etanercept: Typically administered subcutaneously or intraperitoneally at specified doses and frequencies.
-
-
Efficacy Assessment:
-
Clinical Scoring: Arthritis severity is scored based on the degree of erythema and swelling in the paws.
-
Paw Swelling: Paw thickness or volume is measured using calipers or a plethysmometer.
-
Histopathology: Joints are collected at the end of the study for histological analysis of inflammation, cartilage damage, and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) in Rats
Figure 4. Experimental Workflow for AIA Rat Model
-
Animal Model: Lewis rats are a commonly used strain due to their high susceptibility to AIA.
-
Induction (Day 0): Arthritis is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis into the footpad or the base of the tail.
-
Treatment Administration:
-
Etanercept: Administered subcutaneously at specified doses and intervals, typically starting at the onset of clinical signs of arthritis.
-
-
Efficacy Assessment:
-
Arthritis Score: Clinical signs of arthritis in all four paws are scored based on erythema and swelling.
-
Paw Volume: The volume of the hind paws is measured using a plethysmometer.
-
Summary and Conclusion
Both this compound and Etanercept demonstrate significant efficacy in preclinical models of rheumatoid arthritis by targeting the key inflammatory cytokine TNF-α. Etanercept, a well-established biologic, shows robust and consistent anti-arthritic effects across different animal models. This compound emerges as a promising orally available small-molecule alternative, with demonstrated efficacy in the CIA mouse model.
The key distinction lies in their molecular nature and route of administration. This compound offers the convenience of oral delivery, which could translate to improved patient compliance. In contrast, Etanercept requires parenteral administration.
Further head-to-head comparative studies in the same animal models, utilizing a range of doses and detailed endpoint analyses, would be invaluable to directly compare the potency and overall therapeutic potential of this compound and Etanercept. The data presented in this guide provides a solid foundation for researchers and drug development professionals to understand the current preclinical landscape of these two TNF-α inhibitors.
References
Benchmarking the Anti-inflammatory Effects of (Rac)-Benpyrine Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of the novel small-molecule TNF-α inhibitor, (Rac)-Benpyrine, against established anti-inflammatory agents. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of this compound's potential in inflammatory and autoimmune disease research.
Executive Summary
This compound is a potent and orally active inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in the inflammatory cascade. It functions by directly binding to TNF-α and preventing its interaction with its receptor, TNFR1[1]. This mechanism effectively blocks downstream inflammatory signaling, most notably the NF-κB pathway. This guide benchmarks the in vitro and in vivo anti-inflammatory activity of this compound against a panel of standard anti-inflammatory drugs:
-
Dexamethasone: A potent synthetic corticosteroid with broad anti-inflammatory effects.
-
Indomethacin: A non-steroidal anti-inflammatory drug (NSAID) that primarily inhibits cyclooxygenase (COX) enzymes.
-
Adalimumab and Etanercept: Biologic TNF-α inhibitors widely used in the treatment of autoimmune diseases.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and the selected standards. It is important to note that the data is collated from various studies and direct comparisons should be made with consideration of the different experimental conditions.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Target/Assay | Cell Line | IC50 Value | Reference |
| This compound | TNF-α/TNFR1 Interaction | - | 0.109 µM | [1] |
| IκBα Phosphorylation | RAW264.7 | Dose-dependent inhibition at 5-20 µM | [1] | |
| Adalimumab | TNF-α Neutralization (Cytotoxicity) | L929 | 80.9 pM | [2] |
| Etanercept | TNF-α Neutralization (Cytotoxicity) | L929 | 71.2 ng/mL | [3] |
| Dexamethasone | LPS-induced TNF-α Release | Human Monocytes | Effective at 1 µM | [4] |
| Indomethacin | IL-1α-induced PGE2 Release | Human Synovial Cells | 5.5 nM | [5] |
Table 2: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Collagen-Induced Arthritis (mice) | 25-50 mg/kg, oral, daily | Significantly relieves arthritis symptoms | [1] |
| Adalimumab | Collagen-Induced Arthritis (mice) | 2 mg/kg, s.c. | Better distribution to joint tissues than Etanercept | [6] |
| Etanercept | Collagen-Induced Arthritis (mice) | 25 and 100 µ g/mouse , i.p. | Dose-dependent decrease in arthritis incidence and severity | [7] |
| Dexamethasone | Carrageenan-Induced Paw Edema (rats) | 10 mg/kg, i.p. | Significant decrease in paw thickness | [8] |
| Indomethacin | Carrageenan-Induced Paw Edema (rats) | 1-9 mg/kg, i.p. | >60% reduction in paw swelling | [9] |
Experimental Protocols
In Vitro: LPS-Induced Cytokine Production in RAW264.7 Macrophages
This assay is a standard method to evaluate the potential of a compound to inhibit the production of pro-inflammatory cytokines.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cytokine production by 50%, is calculated from the dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used.
-
Treatment: Animals are orally or intraperitoneally administered with the test compound (e.g., this compound) or a vehicle control. A standard drug like Indomethacin or Dexamethasone is used as a positive control.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
In Vivo: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a well-established autoimmune model that shares many pathological features with human rheumatoid arthritis.
-
Animals: DBA/1J mice, which are genetically susceptible to CIA, are typically used.
-
Induction of Arthritis: Arthritis is induced by an initial immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Treatment: Treatment with the test compound (e.g., this compound, orally) or a standard drug (e.g., Etanercept, intraperitoneally) is initiated either before or after the onset of clinical signs of arthritis.
-
Clinical Assessment: The severity of arthritis is monitored by scoring the inflammation of each paw. Paw swelling can also be measured using calipers.
-
Histopathological Analysis: At the end of the study, the joints are collected for histological examination to assess inflammation, cartilage destruction, and bone erosion.
-
Biomarker Analysis: Serum levels of anti-collagen antibodies and pro-inflammatory cytokines can be measured.
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of diclofenac and indomethacin on interleukin-1-induced changes in PGE2 release. A novel effect on free arachidonic acid levels in human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel anti-TNF-α drug ozoralizumab rapidly distributes to inflamed joint tissues in a mouse model of collagen induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induced production of anti-etanercept antibody in collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Rac)-Benpyrine: A Guide for Laboratory Professionals
(Rac)-Benpyrine, a potent TNF-α inhibitor used in inflammatory and autoimmune disease research, requires careful handling and disposal to ensure personnel safety and environmental protection.[1][2][3][4][5] This guide provides essential information for the proper disposal of this compound in a laboratory setting.
Key Safety and Hazard Information
Safety Data Sheets (SDS) provide critical information regarding the hazards of chemical compounds. There is some conflicting information in the available SDS for this compound. One source indicates no classification according to the Globally Harmonized System (GHS), while another classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[6][7] Given this discrepancy, it is imperative to handle and dispose of this compound with caution, adhering to the more stringent safety warnings to minimize potential environmental impact.
The following table summarizes the hazard classifications for this compound according to one of its suppliers[7]:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound is to treat it as hazardous chemical waste and dispose of it through an approved waste disposal plant[7]. The following steps outline a general procedure for its disposal:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste unless permitted by your institution's waste management guidelines.
-
-
Labeling: Label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
-
Storage: Store the sealed hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Documentation: Maintain a log of the waste generated, including the amount and date of disposal.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a certified hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Researchers, scientists, and drug development professionals must consult their institution's specific safety and waste disposal protocols and the most recent Safety Data Sheet (SDS) for this compound before handling and disposal. Always prioritize safety and environmental responsibility in the laboratory.
References
- 1. This compound|1333714-43-4|COA [dcchemicals.com]
- 2. This compound|CAS 1333714-43-4|DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. This compound|1333714-43-4|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
